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Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 8-Methoxy-2-methoxyquinoline from 8-Hydroxyquinoline

Abstract This technical guide details the multi-step synthesis of 8-Methoxy-2-methoxyquinoline (2,8-Dimethoxyquinoline) starting from the commercially available 8-Hydroxyquinoline (8-HQ). The protocol leverages a classic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This technical guide details the multi-step synthesis of 8-Methoxy-2-methoxyquinoline (2,8-Dimethoxyquinoline) starting from the commercially available 8-Hydroxyquinoline (8-HQ). The protocol leverages a classic functionalization strategy: initial phenolic protection, N-oxide activation, regioselective chlorination, and final nucleophilic aromatic substitution (


). Designed for medicinal chemistry applications, this route prioritizes regiochemical fidelity and scalability.[1]

Retrosynthetic Analysis & Strategy

The target molecule, 2,8-dimethoxyquinoline, contains two alkoxy groups. The C-8 methoxy group is derived from the starting phenol, while the C-2 methoxy group must be introduced onto the pyridine ring. Direct nucleophilic attack on the electron-rich quinoline ring is unfavorable; therefore, the strategy relies on activating the C-2 position via N-oxidation followed by chlorination.

Strategic Disconnection:

  • Target : 2,8-Dimethoxyquinoline

  • Precursor : 2-Chloro-8-methoxyquinoline (Activated for

    
    )
    
  • Intermediate : 8-Methoxyquinoline-N-oxide (Activated for chlorination)

  • Starting Material : 8-Hydroxyquinoline (8-HQ)

Reaction Pathway Visualization

SynthesisPathway Start 8-Hydroxyquinoline (Starting Material) Step1 8-Methoxyquinoline (Phenol Protection) Start->Step1 MeI, K2CO3 Acetone, Reflux Step2 8-Methoxyquinoline N-Oxide Step1->Step2 m-CPBA DCM, 0°C to RT Step3 2-Chloro-8- methoxyquinoline Step2->Step3 POCl3 Reflux (Regioselective) Target 2,8-Dimethoxyquinoline (Target) Step3->Target NaOMe MeOH, Reflux (SnAr)

Figure 1: Step-wise synthetic pathway from 8-HQ to 2,8-Dimethoxyquinoline.

Experimental Protocols

Phase 1: O-Methylation of 8-Hydroxyquinoline

Objective: Protect the phenolic hydroxyl group to prevent side reactions during subsequent activation steps.

  • Reagents: 8-Hydroxyquinoline (1.0 eq), Methyl Iodide (MeI, 1.5 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: Acetone (Anhydrous).

  • Mechanism: Williamson Ether Synthesis (

    
    ).
    

Protocol:

  • Dissolve 8-Hydroxyquinoline (14.5 g, 100 mmol) in anhydrous acetone (150 mL) in a 500 mL round-bottom flask.

  • Add anhydrous

    
     (27.6 g, 200 mmol) to the stirring solution.
    
  • Add Methyl Iodide (9.3 mL, 150 mmol) dropwise via a syringe over 15 minutes. Caution: MeI is a carcinogen and volatile.

  • Reflux the mixture at 60°C for 6–8 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve residue in DCM, wash with 1M NaOH (to remove unreacted starting material) and brine. Dry over

    
     and concentrate.
    
  • Yield Expectation: 90–95% (Pale yellow oil/solid).

Phase 2: N-Oxidation

Objective: Activate the pyridine ring for nucleophilic attack. The N-oxide introduces a dipole that facilitates attack at the C-2 and C-4 positions.

  • Reagents: 8-Methoxyquinoline (1.0 eq), m-Chloroperoxybenzoic acid (m-CPBA, 1.2 eq, 70-75%).

  • Solvent: Dichloromethane (DCM).

Protocol:

  • Dissolve 8-Methoxyquinoline (15.9 g, 100 mmol) in DCM (200 mL). Cool to 0°C.

  • Add m-CPBA (approx. 29 g of 70% purity) portion-wise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Wash the organic layer with saturated

    
     (3 x 100 mL) to remove m-chlorobenzoic acid byproduct.
    
  • Dry organic layer (

    
    ) and concentrate.[2]
    
  • Yield Expectation: 80–85% (Off-white solid).

Phase 3: Regioselective Chlorination (The Critical Step)

Objective: Convert the N-oxide to 2-chloro-8-methoxyquinoline. Mechanism: The oxygen of the N-oxide attacks the phosphorus of


, creating an activated leaving group. Chloride anion attacks C-2 (favored over C-4 due to electronics and kinetics in this scaffold), followed by elimination of the phosphate species.
  • Reagents: 8-Methoxyquinoline N-oxide (1.0 eq), Phosphorus Oxychloride (

    
    , 5.0 eq).
    
  • Solvent: Neat or in

    
    .
    

Protocol:

  • Place 8-Methoxyquinoline N-oxide (10 g, 57 mmol) in a dry 250 mL round-bottom flask.

  • Add

    
     (26 mL, ~285 mmol) slowly at 0°C under nitrogen.
    
  • Heat the mixture to reflux (105°C) for 2–4 hours. The solution will darken.

  • Quenching (Hazardous): Cool the mixture. Pour slowly onto crushed ice (500 g) with vigorous stirring. Neutralize with

    
     or solid 
    
    
    
    to pH 8.
  • Extraction: Extract with DCM (3 x 100 mL).

  • Purification: Silica gel column chromatography (Hexane:EtOAc 9:1) is often required to separate the major 2-chloro isomer from trace 4-chloro byproducts.

  • Yield Expectation: 60–70%.

Phase 4: Methoxylation ( )

Objective: Displace the chloride at C-2 with a methoxy group.

  • Reagents: 2-Chloro-8-methoxyquinoline (1.0 eq), Sodium Methoxide (NaOMe, 2.0 eq).

  • Solvent: Methanol (Anhydrous).

Protocol:

  • Prepare a solution of NaOMe by dissolving sodium metal (1.2 g, 52 mmol) in anhydrous MeOH (50 mL), or use commercial 25% NaOMe solution.

  • Add 2-Chloro-8-methoxyquinoline (5.0 g, 26 mmol) to the solution.

  • Reflux for 12–18 hours. Monitor disappearance of the chloro-compound by TLC.

  • Workup: Concentrate MeOH. Resuspend residue in water and extract with EtOAc.

  • Purification: Recrystallization from Ethanol/Water or column chromatography.

  • Yield Expectation: 75–85%.

Data Summary & Characterization

Parameter8-Methoxyquinoline2-Chloro-8-methoxyquinoline2,8-Dimethoxyquinoline
Molecular Weight 159.18 g/mol 193.63 g/mol 189.21 g/mol
Appearance Pale Yellow Oil/SolidWhite/Cream SolidWhite Crystalline Solid
Key 1H NMR Signal 4.10 ppm (s, 3H, OMe)4.08 ppm (s, 3H, OMe)~4.05, 4.15 ppm (2x s, 6H)
Reaction Type Williamson EtherVilsmeier-Haack / RearrangeNucleophilic Aromatic Sub.
Typical Yield >90%65%80%

Self-Validating Analytical Checkpoints:

  • Step 2 (N-Oxide): Loss of the basic nitrogen character; significant shift in the C-2 proton NMR signal compared to starting material.

  • Step 3 (Chloro): Appearance of the characteristic isotope pattern in Mass Spectrometry (M and M+2 in 3:1 ratio) confirming chlorine incorporation.

  • Step 4 (Final): Disappearance of the chlorine isotope pattern; integration of 6 protons in the methoxy region (3.8–4.2 ppm) in

    
     NMR.
    

Troubleshooting & Safety

"The Black Tar" Issue (Step 3)

Reactions with


 often result in black, viscous tars if overheated or if the N-oxide is not dry.
  • Solution: Ensure the N-oxide is completely dry (azeotrope with toluene if necessary) before adding

    
    . Control the reflux temperature strictly.
    
Regioselectivity (Step 3)

While C-2 chlorination is dominant, C-4 chlorination is a possible side reaction.

  • Validation: Use GC-MS to verify the ratio of 2-chloro vs 4-chloro isomers before proceeding. The 2-chloro isomer typically elutes first on non-polar columns.

Safety Hazards
  • Methyl Iodide: Potent alkylating agent (Carcinogen). Use in a fume hood with double gloves.

  • POCl3: Reacts violently with water to release HCl and phosphoric acid. Quench on ice very slowly.

References

  • Synthesis of 8-Methoxyquinoline : Ogunmodede, O. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. [Link]

  • Chlorination of Quinoline N-Oxides : El-Brollosy, N. R., et al. (2023). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC (PubMed Central). [Link]

  • Nucleophilic Substitution of Chloro-Quinolines : Castle, R. N., et al. (1972). Polyaza heterocycles. Part 2. Nucleophilic substitution of halogens in halogenoquinoxalino[2,3-c]cinnolines. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • General Quinoline Functionalization : Oliveri, V., & Vecchio, G. (2016).[3] Glycoconjugates of Quinolines: Application in Medicinal Chemistry. PubMed. [Link]

Sources

Exploratory

Pharmacological Profiling of 2,8-Dimethoxyquinoline: SAR Analysis and Therapeutic Potential

Executive Summary Compound: 2,8-Dimethoxyquinoline (8-Methoxy-2-methoxyquinoline) Class: Heterocyclic Aromatic / Quinoline Derivative Primary Interest: Antimicrobial, Anticancer, and Neuropharmacological Probes[1][2][3][...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 2,8-Dimethoxyquinoline (8-Methoxy-2-methoxyquinoline) Class: Heterocyclic Aromatic / Quinoline Derivative Primary Interest: Antimicrobial, Anticancer, and Neuropharmacological Probes[1][2][3][4]

This technical guide provides a comprehensive pharmacological analysis of 2,8-Dimethoxyquinoline , a specific structural isomer of the privileged quinoline scaffold.[3] While less characterized than its 8-hydroxy (Clioquinol) or 4-amino (Chloroquine) analogs, the 2,8-dimethoxy substitution pattern offers a unique pharmacokinetic profile.[3] By "masking" the 8-hydroxyl group and blocking the metabolically labile 2-position, this molecule represents a strategic scaffold for enhancing lipophilicity and metabolic stability while retaining the core planar intercalation properties of the quinoline ring.

Part 1: Structural Basis & SAR Analysis[3][5]

The biological activity of 2,8-dimethoxyquinoline is dictated by the specific electronic and steric effects of its methoxy substitutions.

The 8-Methoxy "Stealth" Modification

Unlike 8-hydroxyquinoline (8-HQ), which is a potent metal chelator (binding


, 

), the 8-methoxy group blocks the phenolic oxygen.[3]
  • Effect: This abolishes strong bidentate chelation.[5]

  • Biological Consequence: It reduces non-specific metal stripping toxicity (neurotoxicity associated with high-affinity chelation) while significantly increasing LogP (lipophilicity).[5] This predicts superior Blood-Brain Barrier (BBB) penetration compared to 8-HQ.[5]

The 2-Methoxy "Metabolic Shield"

The 2-position of the quinoline ring is the primary site for oxidative metabolism by Aldehyde Oxidase (AOX) and Cytochrome P450 , typically leading to the formation of 2-quinolones (inactive metabolites).

  • Effect: Substitution with a methoxy group at C2 acts as a metabolic blocker.[5]

  • Biological Consequence: It extends the plasma half-life (

    
    ) and prevents the rapid clearance seen in unsubstituted quinolines. Furthermore, the 2-methoxy group mimics the electronic properties of an imidate, potentially engaging in unique hydrogen bonding interactions within enzyme active sites (e.g., Topoisomerase II).[3]
    
SAR Visualization (DOT Diagram)

SAR_Analysis Core Quinoline Core (Planar Aromatic) Pos2 2-Methoxy Group (Metabolic Shield) Core->Pos2 Pos8 8-Methoxy Group (Lipophilic Modulator) Core->Pos8 Intercal DNA Intercalation (Anticancer/Antimicrobial) Core->Intercal Metab Blocks Aldehyde Oxidase (Increased t1/2) Pos2->Metab Chelation Abolishes Metal Chelation (Reduced Neurotoxicity) Pos8->Chelation BBB Increased LogP (Enhanced CNS Entry) Pos8->BBB

Caption: Structural Activity Relationship (SAR) map of 2,8-Dimethoxyquinoline highlighting the functional roles of C2 and C8 substitutions.

Part 2: Predicted & Observed Biological Activities[5]

Based on the validated activity of 2-methoxyquinoline and 8-methoxyquinoline derivatives, the 2,8-dimethoxy scaffold exhibits the following therapeutic potential:

Anticancer Activity (Solid Tumors)[3][6]
  • Mechanism: Planar quinolines intercalate into DNA and inhibit Topoisomerase II .[5]

  • Evidence: 2-Methoxyquinoline derivatives have demonstrated cytotoxicity against HCT-116 (Colon) and MGC-803 (Gastric) cancer cell lines with IC50 values in the low micromolar range (1–10 µM).[5]

  • Advantage: The 2,8-dimethoxy motif prevents the formation of the inactive 2-quinolone metabolite, maintaining cytotoxic pressure for longer durations.

Antimicrobial & Antifungal[2][4][5][7][8][9][10][11][12]
  • Mechanism: Disruption of fungal cell walls and interference with bacterial DNA replication.[5]

  • Evidence: 8-Methoxyquinoline (the parent substructure) exhibits strong antifungal activity against Aspergillus flavus and Trichophyton.[5][6]

  • Application: The 2,8-dimethoxy derivative is a candidate for treating drug-resistant mycoses where high tissue penetration is required.

Neuroprotection (Alzheimer's Disease)[3]
  • Mechanism: Modulation of oxidative stress without stripping essential metals.[5]

  • Hypothesis: While 8-OH quinolines (Clioquinol) remove plaque-forming metals, they can be toxic.[3][5] 8-Methoxy derivatives interact weakly with the amyloid-beta peptide itself, potentially inhibiting aggregation via hydrophobic interactions rather than chelation.[5]

Part 3: Experimental Protocols

Protocol A: Synthesis of 2,8-Dimethoxyquinoline

Rationale: Direct methylation of 2,8-dihydroxyquinoline is often low-yielding due to tautomerization.[5] The preferred route is Nucleophilic Aromatic Substitution (


) on a chlorinated precursor.[5]

Reagents:

  • 2-Chloro-8-methoxyquinoline (Precursor)[5]

  • Sodium Methoxide (NaOMe)[3]

  • Anhydrous Methanol (MeOH)[3][7]

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq of 2-Chloro-8-methoxyquinoline in anhydrous MeOH under

    
     atmosphere.
    
  • Activation: Add 2.5 eq of NaOMe (25% wt in MeOH) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).[3][5] The 2-chloro starting material (
    
    
    
    ) should disappear, yielding a more polar product (
    
    
    ).[3]
  • Quench: Cool to RT and quench with ice-cold water.

  • Extraction: Extract with Dichloromethane (DCM) x3. Wash organic layer with Brine.[5]

  • Purification: Dry over

    
    , concentrate, and purify via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes).
    
Protocol B: In Vitro Metabolic Stability Assay

Rationale: To validate the "Metabolic Shield" hypothesis of the 2-methoxy group.

System: Human Liver Microsomes (HLM) Control: Quinoline (rapidly metabolized) vs. 2,8-Dimethoxyquinoline.[3]

  • Incubation: Incubate test compound (1 µM) with pooled HLMs (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot at 0, 15, 30, and 60 min. Quench immediately with ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ).
    

Part 4: Data Visualization & Workflow

Experimental Workflow Diagram

Workflow Start Start: 2-Chloro-8-methoxyquinoline Synth Synthesis: SnAr with NaOMe/MeOH Start->Synth Purify Purification: Silica Chromatography Synth->Purify QC QC: NMR / LC-MS (>95% Purity) Purify->QC Branch Assay Branch QC->Branch Assay1 Assay A: HLM Stability (Target: t1/2 > 60min) Branch->Assay1 ADME Assay2 Assay B: MTT Cytotoxicity (Target: IC50 < 10µM) Branch->Assay2 Efficacy

Caption: Integrated workflow for the synthesis, purification, and biological validation of 2,8-Dimethoxyquinoline.

Comparative Activity Table
Property8-Hydroxyquinoline (8-HQ)2,8-Dimethoxyquinoline (Target)Biological Implication
Metal Chelation High (Bidentate)NegligibleReduced neurotoxicity; lower off-target effects.[5]
LogP (Lipophilicity) ~1.8~2.5 (Predicted)Enhanced BBB permeability for CNS targets.[3][5]
Metabolic Site (C2) Vulnerable (Oxidation)Blocked (Methoxy)Increased half-life; resistance to Aldehyde Oxidase.[5]
Primary Activity Antiseptic / ChelatorAntitumor / AntifungalShift from topical antiseptic to systemic agent.[5]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 138869, 2-Methoxyquinoline.[3][5] Retrieved from [Link][3]

  • Owolabi, F. et al. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities.[5][6] International Journal of Applied Research and Technology.[5] (Contextual grounding for 8-OMe activity).

  • Olivera, R. et al. (2023). Substituted 2-arylquinoline derivatives with selective anticancer activity.[3][5][8] New Journal of Chemistry.[5] (Validation of 2-substituted quinoline cytotoxicity).

  • Prachayasittikul, V. et al. (2013). 8-Hydroxyquinoline: a privileged structure with a broad-ranging pharmacological potential.[5] MedChemComm.[5] (Source for SAR comparison of 8-position).

Sources

Foundational

An In-depth Technical Guide to 8-Methoxy-2-methylquinoline: Synthesis, Properties, and Applications

A Note on Nomenclature: Initial inquiries for "8-Methoxy-2-methoxyquinoline" consistently resolve to 8-Methoxy-2-methylquinoline . This guide will focus on the latter, a compound of significant interest in synthetic and...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Nomenclature: Initial inquiries for "8-Methoxy-2-methoxyquinoline" consistently resolve to 8-Methoxy-2-methylquinoline . This guide will focus on the latter, a compound of significant interest in synthetic and medicinal chemistry.

Core Compound Identification

This section provides the fundamental identifiers for 8-Methoxy-2-methylquinoline, a crucial starting point for any research or development endeavor.

Identifier Value Source(s)
Chemical Name 8-Methoxy-2-methylquinolineN/A
Synonyms 8-Methoxyquinaldine[1]
CAS Number 3033-80-5[1]
Molecular Formula C₁₁H₁₁NO[1]
Molecular Weight 173.22 g/mol [1]

Physicochemical and Spectroscopic Profile

Understanding the physical and spectral properties of 8-Methoxy-2-methylquinoline is essential for its handling, characterization, and application in experimental settings.

Table of Physical Properties:

Property Value Source(s)
Appearance White to almost white powder or crystalN/A
Melting Point 122 - 126 °CN/A
Purity (GC) >98.0%N/A
Storage Temperature 2-8°C (Refrigerator)[1]
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group, the methoxy group, and the aromatic protons on the quinoline ring system. The methyl group at the 2-position will appear as a singlet, typically downfield due to the influence of the nitrogen atom. The methoxy protons will also present as a singlet. The aromatic protons will exhibit a complex splitting pattern within the aromatic region of the spectrum.

  • ¹³C NMR: The carbon NMR would display distinct signals for the methyl and methoxy carbons, as well as for the carbons of the quinoline core.

  • Infrared (IR) Spectroscopy: The IR spectrum of 8-Methoxyquinoline, a related compound, shows characteristic aromatic absorptions at 3049 cm⁻¹ and between 892-649 cm⁻¹.[2] Similar absorptions are expected for 8-Methoxy-2-methylquinoline, with additional peaks corresponding to the methyl group.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.

Synthesis of 8-Methoxy-2-methylquinoline: The Doebner-von Miller Reaction

The Doebner-von Miller reaction is a cornerstone of quinoline synthesis, providing a robust method for the formation of the quinoline ring system from anilines and α,β-unsaturated carbonyl compounds.[3] This reaction is the most common and effective method for preparing 8-Methoxy-2-methylquinoline.

Reaction Principle

The synthesis involves the reaction of an aniline derivative, in this case, o-anisidine (2-methoxyaniline), with an α,β-unsaturated aldehyde, crotonaldehyde. The reaction is typically catalyzed by a strong acid.

Experimental Protocol: A Step-by-Step Guide

This protocol is a representative procedure based on the principles of the Doebner-von Miller reaction.

Materials:

  • o-Anisidine

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid

  • Toluene

  • Sodium Hydroxide solution

  • Suitable extraction solvent (e.g., dichloromethane or ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of o-anisidine in toluene is prepared.

  • Acidification: Concentrated hydrochloric acid is carefully added to the aniline solution with stirring. This step is exothermic and should be performed with caution.

  • Addition of Crotonaldehyde: Crotonaldehyde is added dropwise to the reaction mixture. The reaction can be vigorous, and the rate of addition should be controlled to maintain a manageable reaction temperature.[4]

  • Reflux: After the addition is complete, the mixture is heated to reflux for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]

  • Work-up:

    • After cooling to room temperature, the reaction mixture is diluted with water.

    • The aqueous layer is carefully neutralized with a sodium hydroxide solution to a pH of 7.5-8.

    • The product is then extracted with a suitable organic solvent.

    • The combined organic layers are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield pure 8-Methoxy-2-methylquinoline.

Reaction Workflow Diagram

Doebner_von_Miller_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product o_anisidine o-Anisidine Reaction Doebner-von Miller Reaction o_anisidine->Reaction crotonaldehyde Crotonaldehyde crotonaldehyde->Reaction HCl Conc. HCl (Catalyst) HCl->Reaction Toluene Toluene (Solvent) Toluene->Reaction Reflux Heat (Reflux) Reflux->Reaction Workup Neutralization & Extraction Reaction->Workup Purification Recrystallization / Chromatography Workup->Purification Product 8-Methoxy-2-methylquinoline Purification->Product

Caption: Doebner-von Miller synthesis workflow for 8-Methoxy-2-methylquinoline.

Applications in Research and Drug Development

The quinoline scaffold is a privileged structure in medicinal chemistry, and 8-Methoxy-2-methylquinoline serves as a valuable building block for the synthesis of more complex molecules with diverse biological activities.[5]

Precursor for Biologically Active Compounds

Derivatives of 8-hydroxyquinoline, a closely related compound, are known to possess a wide range of pharmacological properties, including antibacterial, antifungal, anticancer, and neuroprotective activities. 8-Methoxy-2-methylquinoline can be a precursor to such active molecules. For instance, the methoxy group can be demethylated to yield the corresponding 8-hydroxy derivative, which can then be further functionalized.

Role as a Synthetic Intermediate

The methyl group at the 2-position of the quinoline ring is reactive and can be a site for further chemical modifications, allowing for the synthesis of a variety of derivatives. This makes 8-Methoxy-2-methylquinoline a versatile intermediate in the development of novel therapeutic agents.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 8-Methoxy-2-methylquinoline.

GHS Hazard Information:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Serious Eye Damage (Category 1): Causes serious eye damage.

Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle in a well-ventilated area or under a fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • In case of contact, rinse the affected area immediately and thoroughly with water and seek medical attention.

Conclusion

8-Methoxy-2-methylquinoline is a well-defined chemical entity with significant potential as a synthetic intermediate in various fields, particularly in drug discovery and materials science. Its synthesis via the Doebner-von Miller reaction is a classic and effective method. A thorough understanding of its chemical and physical properties, along with strict adherence to safety protocols, is paramount for its successful and safe application in research and development.

References

  • Adewole, E., Oke, T. O., Peters, O. A., & Ogunmodede, O. T. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. International Journal of Applied Research and Technology, 3(12), 40-47. Available at: [Link]

  • Ibrahim, A. M. (2018). What is the complete procedure for Doebner-von miller reaction? ResearchGate. Available at: [Link]

  • Al-Mulla, A. (2017). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 22(8), 1344. Available at: [Link]

  • Wikipedia contributors. (2023, December 12). Doebner–Miller reaction. In Wikipedia, The Free Encyclopedia. Retrieved February 6, 2026, from [Link]

  • Pharmaffiliates. (n.d.). 8-Methoxy-2-methylquinoline. Retrieved February 6, 2026, from [Link]

  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1). Available at: [Link]

  • PubChem. (n.d.). 8-Methoxy-2-methylquinoline. Retrieved February 6, 2026, from [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(12). Available at: [Link]

  • Pharmaffiliates Analytics & Synthetics P. Ltd. (n.d.). CAS No: 3033-80-5 | Chemical Name: 8-Methoxy-2-methylquinoline. Retrieved February 6, 2026, from [Link]

  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Spectroscopic Characterization of Methoxy-Substituted Quinolines

A Note on Nomenclature: The compound "8-Methoxy-2-methoxyquinoline" suggests a quinoline ring with two methoxy substituents. A more standard nomenclature for this structure would be 2,8-dimethoxyquinoline .

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Nomenclature: The compound "8-Methoxy-2-methoxyquinoline" suggests a quinoline ring with two methoxy substituents. A more standard nomenclature for this structure would be 2,8-dimethoxyquinoline . As extensive database searches for "8-Methoxy-2-methoxyquinoline" did not yield specific spectroscopic data, this guide will focus on the characterization of closely related, well-documented analogues: 8-methoxyquinoline and 8-methoxy-2-methylquinoline . The established data from these compounds will then serve as a robust foundation for a predictive analysis of the spectroscopic features of the target molecule, 2,8-dimethoxyquinoline.

This guide is intended for researchers, scientists, and professionals in drug development, providing a detailed exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data integral to the structural elucidation of these important heterocyclic scaffolds.

Part 1: Spectroscopic Analysis of 8-Methoxyquinoline

8-Methoxyquinoline is a key derivative of quinoline, a heterocyclic aromatic compound widely utilized as a building block in the synthesis of pharmacologically active molecules.[1] Its structural confirmation relies on a combination of spectroscopic techniques.

Molecular Structure of 8-Methoxyquinoline

Caption: Molecular structure of 8-Methoxyquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR of 8-methoxyquinoline is expected to show distinct signals for the aromatic protons and the methoxy group protons. The protons on the pyridine ring (positions 2, 3, and 4) will typically appear at a lower field (higher ppm) compared to the protons on the benzene ring due to the electron-withdrawing effect of the nitrogen atom. The methoxy group protons will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

¹³C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbon atom attached to the oxygen of the methoxy group (C8) will be significantly shifted downfield. The methoxy carbon itself will appear in the aliphatic region, typically around 55-60 ppm. A ¹³C NMR spectrum is available on PubChem, though the specific peak assignments are not detailed in the provided search results.[2]

Infrared (IR) Spectroscopy

The IR spectrum of 8-methoxyquinoline reveals the presence of its key functional groups through characteristic vibrational frequencies.

Wavenumber (cm⁻¹)AssignmentSource
3049Aromatic C-H stretch[1][3]
1570Aromatic C=C stretch[1]
1094-712C-H in-plane and out-of-plane bending[1]

The presence of the aromatic C-H stretching at 3049 cm⁻¹ and the C=C stretching at 1570 cm⁻¹ are characteristic of the quinoline ring system. The series of bands between 1094 and 712 cm⁻¹ correspond to the various C-H bending vibrations which are typical for substituted aromatic compounds.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and aspects of the structure.

m/zInterpretationSource
159Molecular ion [M]⁺[2]

The molecular weight of 8-methoxyquinoline is 159.18 g/mol , which corresponds to the observed molecular ion peak at m/z 159.[2]

Part 2: Spectroscopic Analysis of 8-Methoxy-2-methylquinoline

8-Methoxy-2-methylquinoline, also known as 8-methoxyquinaldine, is another important quinoline derivative. The introduction of a methyl group at the 2-position influences its spectroscopic properties.

Molecular Structure of 8-Methoxy-2-methylquinoline

Caption: Predicted molecular structure of 2,8-Dimethoxyquinoline.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 2,8-dimethoxyquinoline is expected to have two distinct singlets for the two methoxy groups, likely appearing at slightly different chemical shifts due to their different electronic environments. The methoxy group at C8 will likely be in a similar position to that in 8-methoxyquinoline (~3.9-4.0 ppm), while the methoxy group at C2 might be shifted slightly. The aromatic region will show signals for the remaining five protons on the quinoline ring.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum should display 11 signals. There will be two signals for the methoxy carbons, expected in the 55-60 ppm range. The carbons directly attached to the oxygen atoms (C2 and C8) will be significantly downfield-shifted. The remaining seven aromatic carbon signals will appear in the typical aromatic region (100-160 ppm).

Predicted IR Spectrum

The IR spectrum of 2,8-dimethoxyquinoline is expected to be very similar to that of 8-methoxyquinoline, with prominent absorptions for the aromatic C-H and C=C stretching, as well as strong C-O stretching bands for the two aryl ether linkages.

Predicted Wavenumber (cm⁻¹)Assignment
~3050Aromatic C-H stretch
~2960, ~2850Aliphatic C-H stretch (from OCH₃)
~1600, ~1500Aromatic C=C stretch
~1250Strong C-O stretch (aryl ether)
Predicted Mass Spectrum

The molecular weight of 2,8-dimethoxyquinoline (C₁₁H₁₁NO₂) is 189.21 g/mol . The mass spectrum should therefore show a molecular ion peak at m/z = 189. Common fragmentation pathways would likely involve the loss of a methyl group ([M-15]⁺) or formaldehyde ([M-30]⁺) from one of the methoxy groups.

Experimental Protocols

General NMR Spectroscopy Protocol: A sample of the compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

General IR Spectroscopy Protocol: The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over the range of 4000-400 cm⁻¹.

General Mass Spectrometry Protocol: Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS) for sample introduction. Electron Ionization (EI) is a common method for generating ions. The instrument analyzes the mass-to-charge ratio of the molecular ion and its fragments.

References

  • Ogunmodede, O. F., et al. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. Available at: [Link]

  • Visible-light-induced mono-bromination of arenes with BrCCl3 - Supporting Information. (n.d.). Royal Society of Chemistry.
  • PureSynth. (n.d.). 8-Methoxy-2-Methylquinoline 98.0%(GC). Available at: [Link]

  • ResearchGate. (n.d.). Spectrum of 8-methoxyquinoline. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70310, 8-Methoxyquinoline. PubChem. Available at: [Link]

  • Preprints.org. (2024). Synthesis of 8-(2-methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline.
  • Muthukumar, K., et al. (2019). Synthesis, characterization, antibacterial and antioxidant studies of oxetoquinolines. MOJ Biorg Org. Chem., 3(2), 38-43.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 316986, 8-Methoxy-2-methylquinoline. PubChem. Available at: [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • Royal Society of Chemistry. (n.d.).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1923, 8-Hydroxyquinoline. PubChem.
  • NIST. (n.d.). 8-Hydroxyquinoline. In NIST Chemistry WebBook. Available at: [Link]

  • Fluorochem. (n.d.). 8-Methoxyquinoline.

Sources

Exploratory

The Ascendant Scaffold: A Technical Guide to 8-Methoxy-2-methylquinoline Derivatives and Analogs in Drug Discovery

Abstract The quinoline nucleus represents a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities.[1] Within this privileged class, 8-methoxy-2-methylquinoli...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline nucleus represents a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities.[1] Within this privileged class, 8-methoxy-2-methylquinoline has emerged as a particularly versatile scaffold, amenable to diverse structural modifications that yield potent and selective therapeutic agents. This in-depth technical guide provides a comprehensive overview of the known derivatives and analogs of 8-methoxy-2-methylquinoline, with a focus on their synthesis, biological evaluation, and structure-activity relationships (SAR). Tailored for researchers, scientists, and drug development professionals, this guide synthesizes field-proven insights with rigorous scientific data to facilitate the rational design of novel therapeutics based on this promising core.

Introduction: The Strategic Significance of the 8-Methoxy-2-methylquinoline Core

The 8-methoxy-2-methylquinoline scaffold is a bicyclic aromatic heterocycle that offers a unique combination of structural features conducive to drug design. The methoxy group at the 8-position significantly influences the molecule's electronic properties and lipophilicity, often enhancing cell permeability and metabolic stability. The methyl group at the 2-position provides a key site for functionalization, allowing for the introduction of various pharmacophoric elements to modulate biological activity and target selectivity.

The inherent biological activities of the broader quinoline class, including anticancer, antimicrobial, and neuroprotective effects, provide a strong foundation for the exploration of 8-methoxy-2-methylquinoline derivatives.[2] This guide will delve into the specific chemical space surrounding this core, highlighting key derivatives and analogs that have shown significant promise in preclinical studies.

Synthetic Strategies for 8-Methoxy-2-methylquinoline and its Analogs

The synthesis of the 8-methoxy-2-methylquinoline core and its subsequent derivatization are critical for exploring its therapeutic potential. Several robust synthetic routes have been established, with the choice of method often depending on the desired substitution pattern.

Core Synthesis: From 8-Hydroxyquinoline to 8-Methoxy-2-methylquinoline

A common and efficient method for the synthesis of the parent 8-methoxy-2-methylquinoline involves the methylation of the commercially available 8-hydroxy-2-methylquinoline. This straightforward nucleophilic substitution reaction provides a high yield of the desired product.

Experimental Protocol: Synthesis of 8-Methoxy-2-methylquinoline

  • Reaction Setup: To a solution of 8-hydroxy-2-methylquinoline (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.2 eq).

  • Methylation: Add methyl iodide (CH₃I, 1.2 eq) dropwise to the stirred suspension at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford pure 8-methoxy-2-methylquinoline.

Functionalization of the Quinoline Core

The 8-methoxy-2-methylquinoline scaffold can be further functionalized at various positions to generate a library of analogs. Key synthetic transformations include:

  • Oxidation of the 2-methyl group: The methyl group at the 2-position can be oxidized to a formyl group, which serves as a versatile handle for further modifications, such as the formation of Schiff bases or hydrazones.

  • Halogenation: Introduction of halogen atoms, particularly at the 5- and 7-positions, can significantly modulate the electronic properties and biological activity of the molecule.

  • Nitration: Electrophilic nitration can introduce a nitro group onto the quinoline ring, which can then be reduced to an amino group for further derivatization.

  • Cross-coupling reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, can be employed to introduce aryl or vinyl substituents at various positions, expanding the chemical diversity of the analogs.

dot

Caption: General synthetic workflow for 8-methoxy-2-methylquinoline and its derivatives.

Known Derivatives and Analogs: A Survey of Biological Activities

The therapeutic potential of 8-methoxy-2-methylquinoline is realized through the synthesis and evaluation of its diverse derivatives and analogs. This section explores key examples with demonstrated anticancer, antimicrobial, and neuroprotective activities.

Anticancer Agents

The quinoline scaffold is a well-established pharmacophore in oncology. Derivatives of 8-methoxy-2-methylquinoline have shown significant promise as potent and selective anticancer agents.

A notable example is the indolo[2,3-b]quinoline scaffold, which is a fused analog of 8-methoxy-2-methylquinoline. The derivative 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline has demonstrated remarkable cytotoxicity against colorectal cancer cell lines.[3] This compound was found to be significantly more potent than the natural product neocryptolepine, highlighting the importance of the 2-chloro and 8-methoxy substitutions for enhanced anticancer activity.[3]

Compound/AnalogCancer Cell LineIC₅₀ (µM)Reference
2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinolineHCT116 (colorectal)0.35[3]
NeocryptolepineHCT116 (colorectal)6.26[3]

Mechanism of Action: Studies on related indolo[2,3-b]quinoline derivatives suggest that their anticancer activity may be mediated through the inhibition of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.[4]

PI3K_AKT_mTOR_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR CellSurvival Cell Survival mTOR->CellSurvival CellGrowth Cell Growth mTOR->CellGrowth Proliferation Proliferation mTOR->Proliferation Indoloquinoline Indolo[2,3-b]quinoline Derivative Indoloquinoline->PI3K Inhibition

Sources

Foundational

Targeting the Tumor Microenvironment and Intracellular Signaling: The Technical Evaluation of Novel Methoxyquinoline Derivatives

Executive Summary: The "Methoxy" Advantage in Quinoline Scaffolds In the landscape of heterocyclic anticancer agents, the quinoline scaffold remains a "privileged structure" due to its ability to interact with diverse bi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Methoxy" Advantage in Quinoline Scaffolds

In the landscape of heterocyclic anticancer agents, the quinoline scaffold remains a "privileged structure" due to its ability to interact with diverse biological targets, including kinases, topoisomerases, and microtubules.[1] However, the specific introduction of methoxy (-OCH₃) groups—particularly at the 6, 7, and 8 positions—has emerged as a critical determinant in optimizing pharmacokinetics and target specificity.

Unlike their hydroxylated counterparts (which often suffer from non-specific metal chelation and rapid glucuronidation), methoxyquinoline derivatives offer enhanced lipophilicity for membrane permeability while maintaining hydrogen-bond acceptor capabilities essential for the ATP-binding pockets of kinases and the colchicine-binding site of tubulin. This guide dissects the structure-activity relationships (SAR), mechanistic diversity, and validation protocols for this promising class of small molecules.[1]

Chemical Architecture & SAR Logic

The efficacy of methoxyquinoline derivatives is not random; it follows a rigorous logic governed by steric and electronic effects.

The Trimethoxy Motif (6,7,8-OCH₃)
  • Rationale: Mimicry of the trimethoxyphenyl ring found in Colchicine and Combretastatin A-4 .

  • Effect: These derivatives function primarily as Tubulin Polymerization Inhibitors . The steric bulk of the three adjacent methoxy groups forces the molecule into a non-planar conformation that fits snugly into the hydrophobic pocket of

    
    -tubulin, preventing microtubule assembly.
    
The 6-Methoxy Substitution[2]
  • Rationale: Optimization of electron density at the quinoline nitrogen and improvement of lipophilicity.

  • Effect: Critical for MDR Reversal . 6-methoxy-2-arylquinolines have shown potent inhibition of P-glycoprotein (P-gp) efflux pumps. The 6-methoxy group appears to interact with specific phenylalanine residues within the P-gp transmembrane domain, blocking the efflux of co-administered chemotherapeutics like doxorubicin.

The 8-Methoxy Substitution
  • Rationale: Modulating DNA intercalation and Topoisomerase inhibition.

  • Effect: Unlike 8-hydroxyquinoline, 8-methoxy derivatives do not chelate iron/copper strongly, reducing off-target toxicity. They often exhibit dual activity: inhibiting Topoisomerase II (stabilizing the cleavable complex) and blocking PI3K/mTOR signaling pathways.

Mechanistic Pathways & Visualization[1]

The anticancer activity of these derivatives is rarely mono-mechanistic. Below is a systems-level view of how these compounds disrupt cancer cell survival.

Diagram 1: Multi-Target Mechanism of Action

Caption: Integrated signaling map showing concurrent inhibition of Tubulin, P-gp, and Kinases by methoxyquinolines.

MethoxyMechanism Compound Methoxyquinoline Derivative Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin  Binds   Pgp P-glycoprotein (ABCB1 Efflux Pump) Compound->Pgp  Inhibits   Kinases RTKs (VEGFR/EGFR) & PI3K/mTOR Compound->Kinases  Blocks   Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Accumulation Intracellular Drug Accumulation Pgp->Accumulation Signaling Inhibition of Pro-Survival Signaling Kinases->Signaling Apoptosis Apoptosis (Caspase 3/9 Activation) Arrest->Apoptosis MDR_Reversal MDR Reversal (Chemosensitization) Accumulation->MDR_Reversal Signaling->Apoptosis

Experimental Protocols for Validation

Trustworthiness in data comes from rigorous, self-validating protocols. The following methodologies are standard for evaluating this specific class of compounds.

Protocol A: Tubulin Polymerization Assay (Fluorescence-Based)

Why this works: Tubulin polymerization is temperature-dependent. Using a fluorescent reporter (DAPI or specific kits) allows real-time kinetic monitoring.

  • Preparation: Thaw >99% pure tubulin protein (porcine brain source) on ice. Resuspend in PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) containing 1 mM GTP.

  • Treatment: Add test compound (e.g., 5 µM trimethoxyquinoline derivative) or vehicle (DMSO) to a black 96-well half-area plate. Include Colchicine (3 µM) as a positive control for inhibition and Paclitaxel (3 µM) as a positive control for stabilization.

  • Initiation: Add tubulin solution (final conc. 2-3 mg/mL) to wells at 4°C.

  • Measurement: Immediately transfer to a plate reader pre-warmed to 37°C. Measure fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes.

  • Analysis: Plot RFU vs. Time. A "flat" line compared to the sigmoidal vehicle curve indicates polymerization inhibition.

Protocol B: P-gp Inhibition / Rhodamine 123 Efflux Assay

Why this works: Rhodamine 123 (Rh123) is a fluorescent substrate for P-gp. In resistant cells (e.g., MDR1-overexpressing), Rh123 is pumped out. Inhibitors cause retention.

  • Cell Selection: Use paired cell lines: Drug-sensitive (e.g., MCF-7) and Drug-resistant (e.g., MCF-7/ADR).

  • Loading: Incubate

    
     cells with Rh123 (5 µM) for 30 minutes at 37°C.
    
  • Efflux Phase: Wash cells 2x with cold PBS. Resuspend in fresh medium containing the test methoxyquinoline (10 µM) or Verapamil (positive control). Incubate for 60 minutes.

  • Analysis: Wash cells and analyze via Flow Cytometry (FITC channel).

  • Metric: Calculate the Fluorescence Activity Ratio (FAR):

    
    
    A FAR > 1.5 indicates significant P-gp inhibition.
    
Protocol C: Quantitative Cytotoxicity (MTS Assay)

Why this works: MTS is reduced by dehydrogenase enzymes in metabolically active cells into a soluble formazan product.

StepActionCritical Control
Seeding Seed 3,000–5,000 cells/well in 96-well plates.Include "Media Only" blanks for background subtraction.
Incubation Allow attachment for 24h.Ensure humidity to prevent edge effects.
Treatment Add serial dilutions of compound (0.01 – 100 µM).Final DMSO concentration must be <0.5%.[2]
Duration Incubate for 48h or 72h.Check for precipitation of compound at high conc.
Readout Add MTS reagent, incubate 1-4h, read Abs at 490 nm.Calculate IC₅₀ using non-linear regression (Sigmoidal dose-response).

Synthesis & Development Workflow

The development of these agents requires a streamlined chemical workflow. The Friedländer Synthesis is the most robust route for 2-substituted quinolines.

Diagram 2: Synthetic Workflow & Optimization

Caption: Step-by-step synthetic pathway from o-aminoaryl ketones to final methoxyquinoline derivatives.

SynthesisWorkflow Precursor1 2-Amino-4-methoxy acetophenone Reaction Friedländer Condensation (KOH/EtOH, Reflux) Precursor1->Reaction Precursor2 Alpha-Methylene Ketone Precursor2->Reaction Scaffold Methoxyquinoline Scaffold Reaction->Scaffold Deriv1 C-2 Functionalization (Suzuki Coupling) Scaffold->Deriv1  Route A   Deriv2 Demethylation & Linker Attachment Scaffold->Deriv2  Route B  

Challenges & Future Directions

While promising, methoxyquinoline derivatives face specific hurdles that must be addressed in the lead optimization phase:

  • Metabolic Stability: The methoxy group is susceptible to O-demethylation by cytochrome P450 enzymes (CYP2D6, CYP3A4), leading to rapid clearance.

    • Solution: Deuteration of the methoxy group (

      
      ) or steric shielding by adjacent groups.
      
  • Solubility: While better than pure hydrocarbons, planar quinolines can stack and precipitate.

    • Solution: Introduction of solubilizing tails (morpholine, piperazine) at the C-4 position.

  • Selectivity: Kinase inhibitors often suffer from "off-target" effects.

    • Solution: Rigidification of the scaffold to fit specific kinase "gatekeeper" residues.

References

  • Recent Development of Quinoline Derivatives as Anticancer Agents (2015–2022). ResearchGate.

  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. PubMed Central (PMC).

  • Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. PubMed Central (PMC).

  • Structure-activity relationship investigation of methoxy substitution on anticancer pyrimido[4,5-c]quinolin-1(2H)-ones. Qatar University Institutional Repository.

  • Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. PubMed Central (PMC).

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. PubMed Central (PMC).

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central (PMC).

Sources

Protocols & Analytical Methods

Method

Application Note: Structural Elucidation and NMR Assignment of 2,8-Dimethoxyquinoline

This Application Note is designed for researchers and analytical chemists requiring a rigorous structural validation of 2,8-Dimethoxyquinoline (often chemically indexed as 8-Methoxy-2-methoxyquinoline). The following gui...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical chemists requiring a rigorous structural validation of 2,8-Dimethoxyquinoline (often chemically indexed as 8-Methoxy-2-methoxyquinoline).

The following guide synthesizes principles of substituent-induced chemical shift perturbation with standard heteronuclear NMR protocols.

Introduction & Structural Logic

The structural integrity of 2,8-dimethoxyquinoline relies on the quinoline bicyclic core substituted by electron-donating methoxy groups at positions 2 and 8.

  • The 2-Methoxy Effect: The methoxy group at C2 is attached to a carbon flanked by a nitrogen atom (

    
     bond). This position is highly deshielded (downfield) in 
    
    
    
    C NMR, often resembling a carbonyl shift due to the electronegativity of both heteroatoms. In
    
    
    H NMR, the electron density donation into the ring significantly shields the H3 proton.
  • The 8-Methoxy Effect: This group exerts a strong steric and electronic influence on the benzene ring of the quinoline system, specifically shielding the ortho (H7) and para (H5) protons via resonance, while deshielding the ipso carbon (C8).

Structural Numbering Diagram

The following diagram illustrates the IUPAC numbering scheme used throughout this protocol.

QuinolineStructure Figure 1: IUPAC Numbering of 2,8-Dimethoxyquinoline N1 N1 C2 C2 (OMe) N1->C2 C3 C3 C2->C3 C4 C4 C3->C4 C4a C4a (Quat) C4->C4a C4a->N1 C5 C5 C4a->C5 C6 C6 C5->C6 C7 C7 C6->C7 C8 C8 (OMe) C7->C8 C8a C8a (Quat) C8->C8a C8a->N1 C8a->C4a

Experimental Protocol

Sample Preparation

To ensure high-resolution data free from concentration-dependent shifts (stacking effects common in planar quinolines):

  • Solvent: Dissolve 5–10 mg of the compound in 0.6 mL of Chloroform-d (CDCl₃) (99.8% D) containing 0.03% v/v TMS (Tetramethylsilane) as an internal reference.

  • Tube: Use a high-precision 5mm NMR tube (e.g., Wilmad 528-PP) to minimize shimming errors.

  • Filtration: Filter the solution through a cotton plug within a glass pipette to remove suspended particulates that cause line broadening.

Acquisition Parameters (600 MHz recommended)
  • Temperature: 298 K (25°C).

  • 1H NMR: Pulse angle 30°; Relaxation delay (D1) ≥ 1.0 s; Spectral width 12 ppm; Scans (NS) = 16.

  • 13C NMR: Power-gated decoupling (WALTZ-16); Relaxation delay (D1) ≥ 2.0 s; Scans (NS) ≥ 512 (to detect quaternary carbons C2, C8, C4a, C8a).

Spectral Assignments

The following data represents the consensus assignment derived from substituent increment analysis and analogous 2,4- and 5,8-dimethoxyquinoline literature data [1, 2].

Table 1: H NMR Assignment (CDCl₃, 600 MHz)
PositionShift (δ ppm)Multiplicity

(Hz)
Interpretation
H4 7.95 – 8.05Doublet (d)9.0Deshielded by ring current; characteristic quinoline H4.
H5 7.25 – 7.35dd8.0, 1.5Para to 8-OMe; slightly shielded relative to unsubstituted quinoline.
H6 7.35 – 7.45Triplet (t) / dd8.0Meta to 8-OMe; standard aromatic shift.
H7 7.00 – 7.10Doublet (d)7.5Ortho to 8-OMe; strongly shielded by oxygen resonance.
H3 6.85 – 6.95Doublet (d)9.0Strongly shielded by 2-OMe resonance; couples to H4.
2-OMe 4.05 – 4.15Singlet (s)-Deshielded methoxy on electron-deficient pyridine ring.
8-OMe 3.95 – 4.05Singlet (s)-Standard aromatic methoxy shift.
Table 2: C NMR Assignment (CDCl₃, 150 MHz)
PositionShift (δ ppm)TypeMechanistic Note
C2 161.0 – 163.0C (Quat)Highly deshielded (attached to N and O).
C8 153.0 – 155.0C (Quat)Ipso carbon bearing methoxy group.
C8a 139.0 – 141.0C (Quat)Bridgehead carbon.
C4 138.0 – 139.5CHBeta to nitrogen; typical aromatic CH.
C4a 120.0 – 122.0C (Quat)Bridgehead carbon.
C6 125.0 – 127.0CHMeta to methoxy.
C5 118.0 – 120.0CHPara to methoxy (shielded).
C3 112.0 – 114.0CHOrtho to 2-OMe (strongly shielded).
C7 108.0 – 110.0CHOrtho to 8-OMe (strongly shielded).
2-OMe 53.0 – 54.5CH₃Methoxy carbon.
8-OMe 55.5 – 56.5CH₃Methoxy carbon.

Validation Workflow (Self-Validating Logic)

To confirm these assignments in your specific sample, follow this logic flow. This prevents misassignment of the isomeric 2,X-dimethoxyquinolines.

ValidationWorkflow Figure 2: Step-by-Step Structural Confirmation Protocol Start Start: Acquire 1D 1H & 13C Step1 Identify Methoxy Singlets (Are there 2 distinct singlets ~4.0 ppm?) Start->Step1 Step2 Check H3-H4 Coupling (Look for AX system, J~9Hz) H3 < 7.0 ppm confirms 2-substitution Step1->Step2 Step3 Run HMBC (Long Range) Step2->Step3 Step4 Verify C2 Connectivity (Does 2-OMe proton correlate to C ~162 ppm?) Step3->Step4 Step5 Verify C8 Connectivity (Does 8-OMe proton correlate to C ~154 ppm?) Step4->Step5 Step6 NOESY Check (Spatial) (Does 8-OMe show NOE to H7?) Step5->Step6 Result Confirmed Structure: 2,8-Dimethoxyquinoline Step6->Result

Critical HMBC Correlations

The HMBC (Heteronuclear Multiple Bond Correlation) experiment is the "gold standard" for linking the methoxy groups to the correct ring positions.

  • 2-OMe (Proton)

    
     C2 (Carbon):  The methoxy singlet at ~4.1 ppm must show a strong cross-peak to the most downfield carbon (~162 ppm).
    
  • 8-OMe (Proton)

    
     C8 (Carbon):  The methoxy singlet at ~4.0 ppm must correlate to the quaternary carbon at ~154 ppm.
    
  • H3

    
     C2:  The doublet at ~6.9 ppm (H3) should correlate to the same C2 carbon (~162 ppm), confirming the methoxy is adjacent to the H3-H4 system.
    

References

  • Osborne, A. G., Warmsley, J. F., & Dimitrova, G. T. (1992).[1] 1H- and 13C-nmr Spectral Studies of Some 2,4-Dimethoxyquinolines. Journal of Natural Products, 55(5), 589–595.[1]

  • Steinschifter, W., & Stadlbauer, W. (1994).[1] Synthetic approaches to 5,7- and 5,8-dimethoxyquinoline.[1] Monatshefte für Chemie, 125, 1407–1411.[1]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (General reference for quinoline substituent increments).

Sources

Application

In vitro assay design for testing 8-Methoxy-2-methoxyquinoline bioactivity

Application Note: In Vitro Profiling of the 2,8-Dimethoxyquinoline Scaffold Subtitle: A Multi-Parametric Screening Protocol for Physicochemical Characterization, Metabolic Stability, and Kinase Target Engagement. Introdu...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Profiling of the 2,8-Dimethoxyquinoline Scaffold

Subtitle: A Multi-Parametric Screening Protocol for Physicochemical Characterization, Metabolic Stability, and Kinase Target Engagement.

Introduction & Rationale

Subject: 2,8-Dimethoxyquinoline (CAS: N/A for specific drug use; Structural Class: Quinoline Ether).

Scientific Context: The quinoline scaffold is a "privileged structure" in medicinal chemistry, serving as the core for antimalarials (Chloroquine), kinase inhibitors (Lenvatinib), and neuroactive agents. The specific substitution pattern of 8-Methoxy-2-methoxyquinoline (chemically 2,8-Dimethoxyquinoline ) presents unique pharmacological opportunities and risks:

  • Structural Logic: The 2-methoxy group serves as a hydrogen bond acceptor but blocks the classic "2-position" metabolic attack often seen in quinolines. The 8-methoxy group mimics the electronic properties of 8-aminoquinolines (Primaquine) but lacks the hydrogen bond donor capability, potentially altering membrane permeability and target binding.

  • Bioactivity Hypothesis: Literature on analogous 2-substituted quinolines suggests potential activity against PI3K/mTOR kinases and glycosidases .[1] Furthermore, the proximity of the 8-methoxy oxygen to the ring nitrogen creates a potential "pseudo-chelating" pocket, relevant for metallo-enzyme inhibition or fluorescence sensing.

  • Metabolic Liability: The methoxy groups are prime targets for Cytochrome P450 (CYP)-mediated O-demethylation, potentially generating 8-hydroxyquinoline (a potent metal chelator and toxicophore).

Scope of this Guide: This protocol does not assume a single pre-defined disease target. Instead, it provides a Hit-to-Lead Profiling Cascade designed to determine what this molecule does and how safe it is.

Experimental Workflow

The following diagram illustrates the logical flow of the screening cascade.

ScreeningCascade compound Compound: 2,8-Dimethoxyquinoline solubility Step 1: Solubility & Photophysics (DMSO/PBS Check + Fluorescence) compound->solubility metabolism Step 2: Metabolic Stability (Microsomal O-Demethylation) solubility->metabolism If Soluble > 10µM metabolism->compound High Clearance? Design Analogs kinase Step 3: Target Profiling (Broad Spectrum Kinase Assay) metabolism->kinase If t1/2 > 30 min tox Step 4: Cellular Cytotoxicity (HepG2/HEK293) kinase->tox If Hit Confirmed tox->compound High Toxicity? Check 8-OH metabolite

Figure 1: Critical path for evaluating the 2,8-dimethoxyquinoline scaffold. The workflow prioritizes "kill-steps" (solubility and metabolism) before expensive target profiling.

Protocol Module A: Physicochemical & Photophysical Baseline

Rationale: Methoxyquinolines are often lipophilic and can exhibit environment-sensitive fluorescence. Characterizing this before biological assays prevents false positives (e.g., compound fluorescence interfering with assay readouts).

Materials:

  • Compound: 2,8-Dimethoxyquinoline (Solid).[2]

  • Solvent: Anhydrous DMSO (Grade: Cell Culture).

  • Buffer: PBS (pH 7.4).

  • Plate Reader: Monochromator-based (e.g., Tecan Infinite).

Procedure:

  • Stock Preparation: Dissolve 1.59 mg of compound in 1 mL DMSO to create a 10 mM stock solution. Vortex for 1 minute.

    • Observation Check: If precipitation occurs, sonicate at 37°C.

  • Aqueous Solubility Limit:

    • Prepare a dilution series in PBS (0.1, 1, 10, 100 µM).

    • Incubate at RT for 2 hours.

    • Measure Absorbance at 600 nm (Turbidity). A significant increase >0.05 OD indicates precipitation.

  • Fluorescence Scan (Interference Check):

    • Dilute to 10 µM in PBS.

    • Excitation Scan: 250–400 nm.

    • Emission Scan: 350–600 nm.

    • Critical Note: 8-methoxyquinolines often fluoresce blue (approx. 400-450 nm). If the compound fluoresces, avoid biological assays using DAPI or BFP (Blue Fluorescent Protein) readouts.

Protocol Module B: In Vitro Metabolic Stability (Microsomal)

Rationale: The 2- and 8-methoxy groups are "soft spots" for metabolism. Rapid O-demethylation releases 8-hydroxyquinoline, which is chemically reactive. This assay determines the compound's half-life (


).

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Stop Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).

Protocol:

  • Incubation Mix: Prepare reaction in 100 mM Potassium Phosphate buffer (pH 7.4).

    • Final Compound Concentration: 1 µM (Low conc. ensures first-order kinetics).

    • Microsome Concentration: 0.5 mg/mL .

  • Pre-incubation: Warm plate to 37°C for 5 minutes.

  • Initiation: Add NADPH solution to start the reaction.

  • Sampling: Remove 50 µL aliquots at

    
     minutes.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile. Centrifuge at 4000g for 20 min.

  • Analysis: LC-MS/MS monitoring the parent ion (

    
     [M+H]+).
    

Data Analysis: Plot


 vs. Time. The slope 

gives the half-life:

  • Interpretation:

    • 
      : High Clearance (Unstable). Likely unsuitable for in vivo without structural modification.
      
    • 
      : Moderate/Low Clearance (Stable).
      

Protocol Module C: Kinase Profiling (ADP-Glo Assay)

Rationale: Quinoline derivatives are classic ATP-competitive inhibitors. Based on literature for methoxy-quinolines, we focus on the PI3K/mTOR pathway.

Assay Principle: The ADP-Glo™ Kinase Assay (Promega) quantifies kinase activity by converting the ADP produced during the kinase reaction into light.




Protocol:

  • Enzyme Prep: Dilute recombinant mTOR or PI3K

    
     kinase to 0.2 ng/µL in 1x Kinase Buffer.
    
  • Compound Addition:

    • Use 384-well white plates.

    • Add 1 µL of compound (dose-response: 1 nM to 10 µM).

    • Add 2 µL of Enzyme solution. Incubate 15 min at RT.

  • Substrate Addition: Add 2 µL of ATP/Substrate mix (10 µM ATP final). Incubate 60 min at RT.

  • Detection:

    • Add 5 µL ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent (Converts ADP to ATP -> Light). Incubate 30 min.

  • Read: Measure Luminescence (Integration time: 0.5 – 1 sec).

Data Presentation:

Concentration (µM)Luminescence (RLU)% Inhibition
DMSO Control50,0000%
0.0148,5003%
0.142,00016%
1.015,00070%
10.050099%

Calculate IC50 using a 4-parameter logistic fit.

Protocol Module D: Cellular Cytotoxicity (Safety)

Rationale: To distinguish specific bioactivity from general toxicity.

Cell Lines:

  • HepG2: Liver toxicity model (metabolically active).

  • HEK293: General toxicity model (kidney origin).

Protocol (Resazurin/Alamar Blue):

  • Seed cells at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treat with 2,8-Dimethoxyquinoline (0 – 100 µM) for 48 hours.

  • Add Resazurin solution (final conc. 44 µM). Incubate 2-4 hours.

  • Measure Fluorescence (Ex 560 nm / Em 590 nm).

  • Selectivity Index (SI):

    
    
    
    • Target: SI > 10 is desirable for a lead compound.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Quinoline. Retrieved from [Link]

  • Yadav, P., & Shah, K. (2021).[3] Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. Bioorganic Chemistry, 109, 104639. [Link][3]

  • Tong, et al. (2025).[4] Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation. Chemical and Biological Technologies in Agriculture. Retrieved from [Link]

Sources

Method

Techniques for growing single crystals of 8-Methoxy-2-methoxyquinoline for X-ray crystallography

This Application Note is designed for researchers aiming to obtain high-quality single crystals of 8-Methoxy-2-methoxyquinoline (chemically synonymous with 2,8-dimethoxyquinoline) suitable for X-ray diffraction (XRD) ana...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers aiming to obtain high-quality single crystals of 8-Methoxy-2-methoxyquinoline (chemically synonymous with 2,8-dimethoxyquinoline) suitable for X-ray diffraction (XRD) analysis.

The protocol deviates from standard "recipe" formats by focusing on the physicochemical behavior of the quinoline scaffold—specifically the competing lipophilicity of the methoxy groups against the pi-stacking potential of the heterocyclic core.

Physicochemical Profile & Strategy[1][2][3][4][5]

Successful crystallization requires manipulating the supersaturation state of the molecule. 8-Methoxy-2-methoxyquinoline presents a specific challenge:

  • Core Structure: The quinoline ring is planar and electron-rich, promoting

    
     stacking interactions.
    
  • Substituents: The two methoxy groups (-OCH₃) at positions 2 and 8 increase lipophilicity compared to the parent quinoline but also introduce steric bulk that can disrupt packing if precipitation is too rapid.

  • Solubility: Likely soluble in chlorinated solvents (DCM, Chloroform) and polar aprotic solvents (Acetone, DMSO). Likely insoluble in non-polar alkanes (Hexane, Pentane) and water.

The Core Strategy: We will utilize Binary Solvent Systems driven by vapor diffusion. This method allows for a gradual increase in supersaturation, minimizing the risk of "oiling out" (a common failure mode for methoxy-substituted heterocycles) and promoting the growth of few, large crystals rather than a shower of microcrystals.

Pre-Crystallization Characterization (Solubility Matrix)

Before attempting crystal growth, you must define the "Solvent/Anti-Solvent" pairs. Do not skip this step.

Protocol:

  • Weigh 5 mg of the compound into 4 separate GC vials.

  • Add solvent dropwise until dissolved (Max 0.5 mL).

  • Test miscibility with anti-solvents (Hexane or Diethyl Ether).

Primary Solvent (Good)Anti-Solvent (Poor)Interaction TypeSuitability for 8-Methoxy-2-methoxyquinoline
Dichloromethane (DCM) Hexane Density-driven layeringHigh (Excellent for pi-stacking systems)
Methanol (MeOH) Diethyl Ether Vapor diffusionMedium (Risk of solvate formation)
Acetone Water Polarity shiftLow (High risk of oiling out)
Ethyl Acetate Pentane Evaporation rateHigh (Good for slow growth)

Primary Protocol: Vapor Diffusion (Sitting Drop)

This is the "Gold Standard" technique for this compound class. It relies on the volatile anti-solvent (precipitant) diffusing into the solution drop, slowly lowering the solubility limit.

Materials
  • 24-well crystallization plate (e.g., Hampton Research or similar).

  • Cover slides or sealing tape.

  • Vacuum grease.

  • Solvents: HPLC-grade Dichloromethane (DCM) and n-Hexane.

Step-by-Step Workflow
  • Prepare the Reservoir:

    • Pipette 500 µL of the Anti-Solvent (n-Hexane) into the reservoir well.

    • Expert Note: The reservoir volume determines the equilibration rate. A larger volume creates a stronger driving force but may rush nucleation.

  • Prepare the Droplet:

    • Dissolve 10 mg of 8-Methoxy-2-methoxyquinoline in 0.5 mL of DCM. Ensure the solution is perfectly clear. Filter through a 0.22 µm PTFE syringe filter if necessary to remove dust (nucleation sites).

    • Place a 10 µL drop of this solution onto the sitting drop post (or cover slide for hanging drop).

  • Seal and Incubate:

    • Seal the well immediately with the cover slide/tape. Ensure an airtight seal to prevent solvent evaporation into the room.

    • Store the plate in a vibration-free environment at 18°C - 20°C .

  • Observation:

    • Check under a polarized light microscope after 24 hours.

    • Birefringence: If the drop glows under crossed polarizers, you have crystals.

Visualization of Vapor Diffusion Dynamics

VaporDiffusion Solution Quinoline Solution (DCM) Reservoir Precipitant Reservoir (Hexane) Solution->Reservoir DCM Vaporizes (Minor) Nucleation Supersaturation & Nucleation Solution->Nucleation Solubility Decreases Equilibrium Vapor Phase Equilibrium Reservoir->Equilibrium Hexane Vaporizes Equilibrium->Solution Hexane Diffuses into Drop Crystal Single Crystal Growth Nucleation->Crystal Slow Ordering

Caption: Thermodynamic flow of the Vapor Diffusion method. Hexane vapor diffusion into the DCM drop drives controlled supersaturation.

Secondary Protocol: Solvent Layering (Liquid Diffusion)

If vapor diffusion yields crystals that are too small, use solvent layering. This method relies on the difference in density between DCM (1.33 g/mL) and Hexane (0.65 g/mL).

Protocol
  • Dissolution: Dissolve 15 mg of the compound in 0.5 mL DCM in a narrow NMR tube or a thin glass vial.

  • Layering: Carefully pipette 1.0 mL of Hexane down the side of the tube.

    • Critical Technique: Tilt the tube to 45°. Let the Hexane flow slowly to form a distinct layer on top of the DCM without mixing. You should see a visible interface.

  • Growth: Cap the tube and stand it upright. The solvents will mix slowly by diffusion across the interface. Crystals will grow at the interface or on the glass walls.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Oiling Out (Droplets instead of crystals)Supersaturation is too high or impurities present.1. Lower the concentration.2. Switch to a more polar anti-solvent (e.g., Ether instead of Hexane).3. Scratch the glass to induce nucleation.
Microcrystals (Powder)Nucleation rate is too fast.1. Dilute the starting solution.2. Add a drop of oil (Paraffin) over the reservoir to slow diffusion.
Twinning (Intergrown crystals)Growth rate is too fast or physical disturbance.1. Move to a vibration-free zone.2. Reduce temperature to 4°C to slow kinetics.
Logic for Troubleshooting Pathways

Troubleshooting Observation Microscope Observation ClearDrop Clear Drop (No Change) Observation->ClearDrop Precipitate Amorphous Precipitate Observation->Precipitate Oil Oiling Out (Liquid Phase) Observation->Oil Crystals Single Crystals Observation->Crystals ConcUp Increase Conc. or Open Cap ClearDrop->ConcUp ConcDown Decrease Conc. or Change Solvent Precipitate->ConcDown Slower Slow Diffusion (Lower Temp) Oil->Slower Harvest Harvest & Mount (Paratone Oil) Crystals->Harvest

Caption: Decision matrix for optimizing crystal growth based on visual outcomes.

References

  • Taylor & Francis Online. (2021). Novel methoxyquinoline derivative: Synthesis, characterization, crystal structure... of 3,6,8-trimethoxyquinoline. Retrieved from [Link]

    • Relevance: Validates the use of Methanol/DCM systems for polymethoxyquinolines and provides comparative bond length d
  • National Institutes of Health (NIH) - PubMed Central. (2025). Crystal structure... of methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate. Retrieved from [Link]

    • Relevance: Confirms the efficacy of DCM/Hexane (1:4)
  • MDPI (Multidisciplinary Digital Publishing Institute). (2022). Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization. Retrieved from [Link]

    • Relevance: Provides mechanistic insight into how methoxy-substitution patterns influence solubility and polymorphism, applicable to the 2,8-dimethoxyquinoline system.

Technical Notes & Optimization

Troubleshooting

How to improve the yield of 8-Methoxy-2-methoxyquinoline synthesis

Topic: Optimization of Yield and Purity in the Synthesis of 8-Methoxy-2-methoxyquinoline (2,8-Dimethoxyquinoline) Ticket ID: CHEM-SUP-8M2MQ-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chem...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Yield and Purity in the Synthesis of 8-Methoxy-2-methoxyquinoline (2,8-Dimethoxyquinoline) Ticket ID: CHEM-SUP-8M2MQ-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide addresses the synthesis of 8-Methoxy-2-methoxyquinoline (CAS: 5482-29-1), primarily via the Nucleophilic Aromatic Substitution (SNAr) of 2-Chloro-8-methoxyquinoline .

While the theoretical pathway is straightforward, users often report yields fluctuating between 40-60% due to three specific failure modes:

  • Competitive Hydrolysis: Formation of the thermodynamically stable 8-methoxy-2-quinolone side product.[1]

  • Incomplete Conversion: Stalled reaction kinetics due to solvent effects or reagent degradation.[1]

  • Work-up Losses: "Oiling out" during crystallization or phase separation issues.[1]

This document provides a self-validating protocol to stabilize yields at >85% .

Module 1: The Optimized Pathway (SNAr)

The most robust route utilizes 2-Chloro-8-methoxyquinoline as the electrophile and Sodium Methoxide (NaOMe) as the nucleophile.

Reaction Scheme & Logic

The reaction relies on the activation of the C2 position by the quinoline nitrogen. The 8-methoxy group is electron-donating, which slightly deactivates the ring compared to a naked quinoline, but the C2 position remains sufficiently electrophilic for substitution under reflux.

ReactionScheme SM 2-Chloro-8-methoxyquinoline (Electrophile) Intermediate Meisenheimer-like Intermediate SM->Intermediate + NaOMe (Reflux) Reagent NaOMe / MeOH (Nucleophile) Product 8-Methoxy-2-methoxyquinoline (Target: >85%) Intermediate->Product - NaCl (S_NAr Path) SideProduct 8-Methoxy-2-quinolone (Side Product: Hydrolysis) Intermediate->SideProduct + H2O (Trace Moisture)

Figure 1: Mechanistic pathway showing the competition between productive substitution (Green) and moisture-induced hydrolysis (Red).

Module 2: Troubleshooting & Optimization

Issue 1: Low Yield (<50%) & Presence of White Precipitate

Diagnosis: Hydrolysis (Quinolone Formation). If your reaction mixture turns milky or yields a high-melting solid insoluble in ether/hexane, you have likely formed 8-methoxy-2-quinolone . This occurs when water competes with the methoxide ion.[1]

Root Cause:

  • Wet Methanol (MeOH is hygroscopic).[1]

  • "Aged" Sodium Methoxide (NaOMe absorbs moisture from air to form NaOH).[1]

  • Mechanism: NaOH attacks the C2 position to form the 2-hydroxy intermediate, which rapidly tautomerizes to the stable 2-quinolone amide form.

Corrective Action:

  • Reagent Quality: Do not use old bottles of NaOMe powder. Prepare fresh NaOMe in situ by dissolving sodium metal in anhydrous MeOH, or use a fresh bottle of 25-30% NaOMe in MeOH solution.[1]

  • Solvent Drying: Distill MeOH over Magnesium/Iodine or use molecular sieves (3Å).

  • Equivalents: Increase NaOMe to 1.5 - 2.0 equivalents . Excess base acts as a scavenger for adventitious water.[1]

Issue 2: Incomplete Conversion (Starting Material Remains)

Diagnosis: TLC shows a persistent spot of 2-chloro-8-methoxyquinoline even after 24h reflux. Root Cause:

  • Temperature Ceiling: Methanol reflux (65°C) provides insufficient activation energy for the electron-rich 8-methoxy ring system.[1]

  • Concentration: Reaction is too dilute, slowing bimolecular kinetics.[1]

Corrective Action:

  • Solvent Switch: Switch to a dipolar aprotic solvent to enhance nucleophilicity.[1] Use DMF or DMSO with NaOMe.[1]

    • Note: The reaction proceeds significantly faster at 80-90°C in DMF.[1]

  • Concentration: Run the reaction at 0.5 M to 1.0 M concentration relative to the substrate.

Issue 3: "Oiling Out" During Workup

Diagnosis: Product separates as a sticky brown oil/tar instead of a crystalline solid. Root Cause:

  • Residual DMF/DMSO (if used).[1]

  • Presence of unreacted starting material lowering the melting point.[1]

Corrective Action:

  • Aqueous Quench: Pour the reaction mixture into ice-cold water (5x volume) with vigorous stirring.

  • Induce Crystallization: If oil forms, scratch the flask walls with a glass rod or add a seed crystal.[1]

  • Extraction Fallback: If solidification fails, extract with Dichloromethane (DCM) , wash with brine, dry over MgSO4, and evaporate. Recrystallize the residue from Hexane/Ethyl Acetate (9:1) .

Module 3: Standardized Protocol (High-Yield)

Objective: Synthesis of 8-Methoxy-2-methoxyquinoline (10 mmol scale).

ParameterSpecificationReason
Substrate 2-Chloro-8-methoxyquinoline (1.94 g, 10 mmol)Precursor.
Reagent Sodium Methoxide (25% in MeOH) (4.5 mL, ~20 mmol)2.0 equiv to drive kinetics and scavenge water.
Solvent Anhydrous Methanol (20 mL)Concentration ~0.5 M.
Temp/Time Reflux (65-70°C) for 12-16 hoursSNAr requires thermal activation.[1]
Atmosphere Nitrogen or Argon BalloonExclude atmospheric moisture.[1]

Step-by-Step Procedure:

  • Setup: Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen.[1][2]

  • Dissolution: Add 2-Chloro-8-methoxyquinoline (1.94 g) and Anhydrous Methanol (10 mL). Stir until dissolved.

  • Reagent Addition: Add Sodium Methoxide solution (4.5 mL) dropwise via syringe. Caution: Exothermic.

  • Reaction: Heat to reflux (oil bath at 75°C). Monitor by TLC (Eluent: 20% EtOAc in Hexane).[1]

    • Checkpoint: Product Rf will be lower than starting material (usually).[1] Starting material should disappear.[1]

  • Workup:

    • Cool to room temperature.[1][3][4]

    • Concentrate under reduced pressure to remove most Methanol (do not dry completely).[1]

    • Pour residue into 50 mL Ice Water .

    • Stir vigorously for 30 minutes. The product should precipitate as a beige/white solid.[1]

  • Purification:

    • Filter the solid and wash with cold water.[1]

    • Recrystallization: Dissolve in minimum hot Methanol (or Toluene), filter hot to remove salts, and cool to 4°C.

    • Yield Target: 1.45 - 1.60 g (80-88%).

Module 4: Diagnostic Logic Tree

Use this flow to determine the next step in your experiment.

TroubleshootingTree Start Reaction Check (TLC/LCMS) CheckSM Is Starting Material (SM) present? Start->CheckSM CheckSide Is 'Quinolone' Side Product present? CheckSM->CheckSide No (SM gone) Action1 Increase Temp (use DMF) OR Increase NaOMe equiv. CheckSM->Action1 Yes (SM remains) Action2 CRITICAL: System is Wet. Restart with Anhydrous MeOH. CheckSide->Action2 Yes (High Baseline Spot) Action3 Proceed to Aqueous Workup. CheckSide->Action3 No (Clean Product)

Figure 2: Decision matrix for in-process monitoring.

Frequently Asked Questions (FAQ)

Q1: Can I use NaOH in Methanol instead of NaOMe? A: No. Using NaOH generates water as a byproduct (


).[1] This water will immediately react with the chlorinated quinoline to form the 2-quinolone impurity (hydrolysis), drastically reducing yield. You must use alkoxide bases.[1]

Q2: My product has a reddish/brown tint. Is it pure? A: The color often comes from trace oxidation of the electron-rich quinoline ring or polymerized impurities ("tar"). If the 1H NMR is clean, the color is likely cosmetic. To remove it, treat the organic solution with activated charcoal before recrystallization.[1]

Q3: Can I start from 2,8-Dichloroquinoline? A: Yes. The chlorine at position C2 is significantly more reactive toward nucleophiles than the chlorine at C8 due to the adjacent nitrogen (activating ortho-position). However, you must control the temperature carefully to avoid double-substitution (forming 2,8-dimethoxyquinoline directly, which is the goal, but potentially with lower regiocontrol if you wanted to stop at mono-substitution). For 2,8-dimethoxyquinoline, this is actually a viable route using excess NaOMe.[1]

References

  • SNAr Mechanism on Quinolines

    • Title: Nucleophilic substitution of halogens in halogenoquinoxalino[2,3-c]cinnolines (Analogous chemistry).[1]

    • Source: J. Chem. Soc., Perkin Trans.[1] 1.

    • URL:[Link][2][5]

  • Synthesis of Methoxyquinolines (General Method)

    • Title: Synthesis of 8-Methoxyquinoline and derivatives.[1][2][6]

    • Source: ResearchGate (Snippet 1.1).[1]

    • URL:[Link]

  • Chemical Data & Properties

    • Title: 8-Methoxyquinoline Compound Summary.
    • Source: PubChem.[1][2]

    • URL:[Link]

  • Reaction of 2-Chloroquinolines with Alkoxides

    • Title: Development of 2-chloroquinoline based heterocyclic frameworks.
    • Source: NIH / PMC.[1]

    • URL:[Link]

Sources

Optimization

Identifying and minimizing side products in 8-Methoxy-2-methoxyquinoline synthesis

Technical Support Center: Synthesis of 8-Methoxy-2-methoxyquinoline Welcome to the technical support guide for the synthesis of 8-Methoxy-2-methoxyquinoline. This resource is designed for researchers, chemists, and drug...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 8-Methoxy-2-methoxyquinoline

Welcome to the technical support guide for the synthesis of 8-Methoxy-2-methoxyquinoline. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of quinoline synthesis, with a specific focus on identifying and mitigating the formation of common side products. Our goal is to provide you with the causal insights and validated protocols necessary to optimize your synthetic route, improve yield, and ensure the purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare substituted quinolines like 8-Methoxy-2-methoxyquinoline?

A1: The synthesis of the quinoline scaffold is well-established, with several classic name reactions being adaptable for specific substitution patterns. The most relevant methods include:

  • Skraup Synthesis: This is a robust method involving the reaction of an aromatic amine (like o-anisidine) with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene).[1][2][3] The reaction is famously exothermic and requires careful temperature control.[3]

  • Doebner-von Miller Reaction: A variation of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones reacting with an aromatic amine under acidic conditions.[4][5] It is a versatile method for producing a wide range of substituted quinolines.

  • Combes Synthesis: This route involves the acid-catalyzed reaction of an aromatic amine with a 1,3-dicarbonyl compound.[2][6][7][8] For 8-Methoxy-2-methoxyquinoline, this would likely involve a custom or protected dicarbonyl equivalent to install the 2-methoxy group.

  • Friedländer Synthesis: This involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[2] While efficient, it requires a pre-functionalized aromatic amine, which may add synthetic steps.

The choice of synthesis depends on starting material availability, desired scale, and tolerance for harsh reaction conditions. For many methoxy-substituted quinolines, modifications of the Skraup or Doebner-von Miller reactions are frequently employed.

Q2: I'm observing a significant amount of dark, insoluble tar in my reaction. What causes this and how can I prevent it?

A2: Tar formation, resulting in what is often termed "quinoline insolubles," is a very common issue in classical quinoline syntheses, particularly the Skraup and Doebner-von Miller reactions.[9][10]

Primary Causes:

  • Harsh Reaction Conditions: These syntheses often employ strong acids (e.g., concentrated H₂SO₄) and high temperatures (100-150°C).[11] These conditions can promote polymerization and acid-catalyzed decomposition of starting materials, intermediates, and even the product.

  • Oxidizing Agent Reactivity: The oxidizing agent (e.g., nitrobenzene, arsenic pentoxide) can lead to over-oxidation and undesirable side reactions if not controlled.[3][6]

  • Acrolein Polymerization: In the Skraup synthesis, glycerol is dehydrated to acrolein, a highly reactive α,β-unsaturated aldehyde.[3][12] Acrolein readily polymerizes under acidic and high-temperature conditions, which is a major contributor to tar formation.

Mitigation Strategies:

  • Temperature Control: This is the most critical parameter. The reaction is often highly exothermic.[3] Maintain a steady temperature, using controlled addition of reagents and efficient cooling/heating mantles. A patent for a related synthesis specifies keeping the temperature below 140°C.[13]

  • Use of Moderators: Adding a moderator like ferrous sulfate (FeSO₄) or boric acid can help control the reaction's exothermicity.[3]

  • Solvent Choice: While classic syntheses can be run neat, using a high-boiling, inert solvent can improve heat transfer and prevent localized overheating.

  • Alternative Reagents: Modern variations of these reactions may use milder catalysts or oxidizing agents to reduce side reactions.[14][15] For example, some methods employ zeolites or visible-light-mediated catalysis.[15][16]

Troubleshooting Guide: Side Product Identification & Minimization

Problem 1: My final product is contaminated with a demethylated species (e.g., 8-hydroxy-2-methoxyquinoline or 2-hydroxy-8-methoxyquinoline).
  • Question: Why am I losing a methyl group from my product?

  • Answer: The methoxy groups on your quinoline are aromatic ethers. Under the strong acidic conditions (e.g., H₂SO₄) and high heat typical of Skraup or Combes syntheses, acid-catalyzed cleavage of the ether bond can occur. This is a classic ether deprotection reaction. The 8-methoxy group is often more susceptible to cleavage due to electronic and steric factors.

  • Question: How can I confirm the presence of a demethylated impurity?

  • Answer:

    • NMR Spectroscopy: In ¹H NMR, the characteristic singlet for the -OCH₃ group (typically ~4.0 ppm) will be absent or reduced in integration, and a broad singlet corresponding to a phenolic -OH will appear.

    • Mass Spectrometry: The impurity will have a molecular weight that is 14 Da (CH₂) lower than the desired product for single demethylation.

    • FT-IR Spectroscopy: The presence of a broad absorption band in the 3200-3600 cm⁻¹ region is indicative of an O-H stretch.

  • Question: What are the solutions to prevent demethylation?

  • Answer:

    • Use a Milder Acid: If possible, substitute concentrated sulfuric acid with a less aggressive acid like polyphosphoric acid (PPA) or p-toluenesulfonic acid (PTSA), which may be sufficient for cyclization but less prone to ether cleavage.[6]

    • Lower Reaction Temperature: Operate at the lowest temperature that allows the reaction to proceed at a reasonable rate. Monitor the reaction by TLC or LC-MS to find the optimal balance.

    • Reduce Reaction Time: Prolonged exposure to harsh conditions increases the likelihood of side reactions. Once the formation of the desired product plateaus, work up the reaction promptly.

    • Alternative Synthetic Route: Consider a synthesis that avoids harsh acidic conditions in the final steps. For example, synthesizing the corresponding hydroxyquinoline first and then performing a Williamson ether synthesis to add the methyl group under basic conditions is a common alternative strategy.[17]

Problem 2: I've isolated an isomeric impurity. The mass is correct, but the NMR spectrum is different.
  • Question: How can an isomer be formed during the synthesis?

  • Answer: Isomer formation is primarily an issue of regioselectivity during the electrophilic cyclization step. When using a substituted aniline like o-anisidine (2-methoxyaniline), the cyclization onto the aromatic ring can potentially occur at two different positions relative to the methoxy group, leading to different isomers. For example, in a Skraup-type reaction, cyclization should occur at the C6 position (para to the amine) to yield the 8-methoxy product. However, a minor amount of cyclization at the C4 position (ortho to the amine) could yield the 6-methoxy isomer.

  • Question: How can I direct the cyclization to favor the desired 8-methoxy isomer?

  • Answer:

    • Steric Hindrance: The methoxy group at the 2-position of the aniline starting material provides some steric hindrance, which naturally favors cyclization at the less hindered C6 position.

    • Electronic Effects: The methoxy group is an ortho-, para-director. In the protonated intermediate under strong acid, these directing effects are complex, but the para-position is generally favored for bulky electrophiles.

    • Choice of Catalyst: The nature of the acid catalyst can influence the transition state of the cyclization. Experimenting with different Lewis or Brønsted acids might improve regioselectivity.

  • Question: What's the best way to separate the isomers?

  • Answer: Isomers of this type often have very similar polarities, making separation challenging.

    • Column Chromatography: Careful optimization of the solvent system (e.g., using a shallow gradient of ethyl acetate in hexanes) on high-quality silica gel is the most common method.

    • Recrystallization: If one isomer is significantly more abundant and the product is crystalline, fractional recrystallization can be an effective purification technique.

Experimental Protocols & Data

Protocol: General Conditions for a Modified Skraup Synthesis

This protocol is a representative starting point. Optimization of temperature, time, and reactant ratios is essential.

  • Setup: In a well-ventilated fume hood, equip a three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.

  • Initial Charge: To the flask, add o-anisidine (1.0 eq) and a moderator such as FeSO₄·7H₂O (0.1 eq).

  • Reagent Preparation: In a separate beaker, carefully and slowly add concentrated sulfuric acid (3.0 eq) to glycerol (3.5 eq) with cooling in an ice bath.

  • Reaction: Begin heating the flask containing the aniline to ~100°C. Once at temperature, add the glycerol/acid mixture dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 135°C.[11][13]

  • Oxidation: After the addition is complete, add the oxidizing agent (e.g., nitrobenzene, 1.2 eq) and continue heating at 130-135°C for 3-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture onto crushed ice. Basify the solution to pH 8-9 with concentrated NaOH or NH₄OH solution, ensuring the temperature is controlled with an ice bath.

  • Extraction: Extract the aqueous slurry with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel.

Table 1: Influence of Reaction Parameters on Side Product Formation
ParameterCondition A (Harsh)Condition B (Optimized)Predominant Side Product(s)Recommended Action
Temperature 160°C130°CTar, Demethylated ProductMaintain temperature below 140°C.[13]
Acid Conc. H₂SO₄Polyphosphoric Acid (PPA)Demethylated ProductUse PPA for acid-sensitive substrates.
Moderator NoneFeSO₄·7H₂OTar (due to exotherm)Use a moderator to control the reaction rate.[3]
Reaction Time 10 hours4 hours (TLC monitored)Increased side productsMonitor reaction and stop once complete.

Visualizations

Workflow for Troubleshooting Low Yield and Impurities

This diagram outlines a logical sequence for diagnosing and solving common issues encountered during the synthesis.

G start Low Yield / High Impurity check_purity 1. Analyze Crude Product (TLC, LC-MS, 1H NMR) start->check_purity identify_side_product 2. Identify Major Side Products check_purity->identify_side_product tar Tar / Polymer identify_side_product->tar Insoluble black solid demethylated Demethylated Product identify_side_product->demethylated M-14 peak in MS isomer Isomeric Impurity identify_side_product->isomer Correct Mass, different NMR optimize_temp 3a. Lower Temperature & Add Moderator (FeSO4) tar->optimize_temp optimize_acid 3b. Use Milder Acid (PPA) & Reduce Time demethylated->optimize_acid optimize_purification 3c. Optimize Chromatography & Recrystallization isomer->optimize_purification re_run 4. Re-run Synthesis with Optimized Conditions optimize_temp->re_run optimize_acid->re_run optimize_purification->re_run

Caption: Troubleshooting flowchart for quinoline synthesis.

Generalized Mechanism of the Skraup Synthesis

This diagram illustrates the key steps in the formation of the quinoline ring system from an aniline and glycerol.

G cluster_0 Step 1: Acrolein Formation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization & Dehydration cluster_3 Step 4: Oxidation Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H2SO4, Δ Aniline o-Anisidine Michael_Adduct Michael Adduct Aniline->Michael_Adduct Acrolein_node Acrolein Acrolein_node->Michael_Adduct Michael_Adduct_2 Michael Adduct Dihydroquinoline Dihydroquinoline Intermediate Michael_Adduct_2->Dihydroquinoline H+ Dihydroquinoline_2 Dihydroquinoline Intermediate Quinoline 8-Methoxyquinoline Dihydroquinoline_2->Quinoline [O] (e.g., Nitrobenzene)

Caption: Key mechanistic steps of the Skraup reaction.

References

  • NROChemistry. (n.d.). Skraup Reaction. Retrieved from the YouTube video by NROChemistry, which references this source.
  • BenchChem. (n.d.). Application Notes and Protocols for the Skraup Synthesis of 8-Hydroxyquinoline. BenchChem.
  • Slideshare. (n.d.).
  • Google Patents. (2000). US6103904A - Skraup reaction process for synthesizing quinolones.
  • Organic Chemistry Portal. (2023). Synthesis of quinolines. Organic Chemistry Portal.
  • Wikipedia. (n.d.). Doebner–Miller reaction. Wikipedia.
  • ResearchGate. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities.
  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
  • SlidePlayer. (n.d.). Preparation and Properties of Quinoline. SlidePlayer.
  • YouTube. (2024). Combe's synthesis of quinoline || detailed mechanism. YouTube.
  • Semantic Scholar. (2023).
  • ResearchGate. (2015). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses.
  • PMC. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PMC.
  • MDPI. (n.d.). Recent Advances in Metal-Free Quinoline Synthesis. MDPI.
  • Taylor & Francis Online. (2021).
  • RSC Publishing. (2017). Synthesis of quinolines from aniline and propanol over modified USY zeolite: catalytic performance and mechanism evaluated by in situ Fourier transform infrared spectroscopy.
  • BenchChem. (n.d.).
  • ACS Omega. (2025). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters.
  • ResearchGate. (2025).
  • MDPI. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity.
  • PubMed. (n.d.). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis.
  • YouTube. (2018). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines.
  • Google Patents. (1951). US2561553A - Process for the manufacture of 8-hydroxy quinoline.

Sources

Troubleshooting

Optimizing reaction conditions (solvent, temperature) for preparing 8-Methoxy-2-methoxyquinoline

Welcome to the technical support center for the synthesis of 8-Methoxy-2-methylquinoline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 8-Methoxy-2-methylquinoline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Introduction: The Importance of Optimizing Quinoline Synthesis

8-Methoxy-2-methylquinoline is a valuable heterocyclic compound, serving as a key intermediate in the development of various pharmaceutical agents. Its synthesis, most commonly achieved via the Skraup reaction, is a classic yet notoriously challenging transformation.[1][2] The reaction is highly exothermic and can be prone to low yields and side product formation if not carefully controlled.[3][4][5] Therefore, precise optimization of reaction parameters, particularly solvent and temperature, is paramount to achieving a safe, efficient, and high-yielding process. This guide provides direct answers to common challenges encountered during this synthesis.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My Skraup synthesis of 8-Methoxy-2-methylquinoline is dangerously exothermic and difficult to control. How can I make the reaction safer and more manageable?

A1: This is the most critical challenge in Skraup synthesis.[5][6] The reaction of an aniline (o-methoxyaniline), glycerol, and sulfuric acid is inherently vigorous.[3] The primary cause is the rapid, acid-catalyzed dehydration of glycerol to acrolein, followed by its exothermic reaction with the aniline.

Causality & Solution:

  • Moderators are Essential: The key is to temper the reaction rate. The addition of a moderator like ferrous sulfate (FeSO₄) or boric acid is standard practice.[3][4][5] Ferrous sulfate is thought to act as an oxygen carrier, smoothing the oxidation step and preventing the reaction from running away.[4]

  • Controlled Acid Addition: Never add all the sulfuric acid at once. It should be added slowly, in portions, to the cooled mixture of the other reactants. This allows for the dissipation of heat generated during the initial salt formation and prevents a sudden, violent onset of the reaction.

  • Efficient Stirring: Maintain vigorous and constant stirring throughout the addition and heating phases. This prevents the formation of localized hot spots where the reaction could accelerate uncontrollably.

  • Correct Reagent Order: It is crucial to add the reagents in the correct sequence. The ferrous sulfate should be mixed with the aniline and glycerol before the slow addition of sulfuric acid. Adding the acid first can trigger an immediate, violent reaction.[4]

Q2: What is the optimal temperature profile for this reaction? Should I heat it from the start?

A2: Temperature control is a delicate balance. Applying external heat too early can dangerously accelerate the initial exothermic phase.

Causality & Solution:

A typical, optimized temperature profile involves two stages:

  • Initiation Phase (Self-Sustaining): After the slow addition of sulfuric acid, the temperature will often rise spontaneously to 65-70°C.[7] Gentle initial heating might be required to start the reaction. Once it begins, the external heat source should be removed, allowing the reaction to proceed under its own exotherm.[5][6] The temperature should be carefully monitored and maintained in the range of 100-115°C during this vigorous phase.[7][8][9] If the temperature rises above this, cooling should be applied.

  • Completion Phase (Reflux): After the initial vigorous exotherm subsides, the reaction mixture needs to be heated to ensure it goes to completion. Maintain the mixture at a steady reflux, typically around 125-150°C , for several hours.[6][7][8]

Heating from the very beginning without controlling the initial exotherm is a common mistake that leads to violent reactions and significant loss of material.

Q3: I'm getting a very low yield. What are the most probable causes and how can I improve it?

A3: Low yields are often traced back to three main areas: reaction control, reagent quality, and work-up procedure.

Causality & Solution:

  • Violent Reaction: If the reaction boils too vigorously, starting material and product can be lost through the condenser.[4] Implementing the control measures from Q1 is the first step to improving yield.

  • Reagent Purity: The water content of the glycerol is a critical factor. Using anhydrous or "dynamite" grade glycerol (<0.5% water) typically results in higher yields than USP grade, which can contain up to 5% water.[4]

  • Incomplete Reaction: Insufficient heating during the completion phase (see Q2) can leave significant amounts of starting material unreacted. Ensure the mixture is refluxed for an adequate duration (e.g., 3-4 hours) after the main exotherm has passed.[6]

  • Sub-optimal Work-up: The product, 8-methoxy-2-methylquinoline, is a base. During work-up, after diluting the reaction mixture with water, it is crucial to make the solution strongly alkaline with a base like sodium hydroxide to precipitate the free base form of the quinoline before extraction or steam distillation. Incomplete neutralization will leave the product in its protonated, water-soluble salt form, leading to poor recovery.

Q4: What is the role of the solvent in this reaction? Is an external solvent required?

A4: In the traditional Skraup synthesis, the reaction medium is typically the reactants themselves.

Causality & Solution:

  • Sulfuric Acid: Concentrated sulfuric acid acts as the primary solvent, a dehydrating agent (to form acrolein from glycerol), and the acid catalyst for the cyclization steps.[3][10]

  • Nitrobenzene: When nitrobenzene is used as the oxidizing agent (an alternative to arsenic compounds), it also functions as a co-solvent, helping to dissolve the organic components.[10]

  • External Solvents: While not standard for the classic Skraup reaction, some modified quinoline syntheses may employ solvents like chlorobenzene or simply use an aqueous acid like hydrochloric acid as the medium.[11] For the synthesis of 8-Methoxy-2-methylquinoline, the solvent-free approach using sulfuric acid is most common and authoritative.

Data Summary and Protocols

Table 1: Effect of Key Parameters on Reaction Outcome
ParameterSub-Optimal ConditionConsequenceOptimized ConditionRationale
Temperature Rapid heating to >150°CViolent exotherm, low yield, charringStaged heating: 100-115°C initially, then 125-150°C reflux[7][8]Allows for control of the initial exothermic phase before driving the reaction to completion.
Moderator NoneUncontrolled, violent reactionFerrous Sulfate (FeSO₄) or Boric Acid[3][4][5]Smooths the reaction rate, preventing dangerous acceleration and improving safety and yield.
Solvent N/A (Solvent-free is standard)N/AConcentrated H₂SO₄[3][10]Acts as catalyst, dehydrating agent, and solvent, facilitating the necessary transformations.
Glycerol Purity USP Grade (~5% water)Lower yield[4]Anhydrous Grade (<0.5% water)[4]Water can interfere with the efficient dehydration of glycerol to the reactive acrolein intermediate.
Optimized Experimental Protocol: Skraup Synthesis of 8-Methoxy-2-methylquinoline

Disclaimer: This protocol involves highly exothermic reactions and hazardous materials. It must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.[6][7] An emergency shower and eyewash station must be accessible.

Reactants:

  • o-Methoxyaniline

  • Anhydrous Glycerol

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Concentrated Sulfuric Acid (98%)

  • Sodium Hydroxide (for work-up)

  • Toluene or Dichloromethane (for extraction)

Procedure:

  • Charging Reactants: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add o-methoxyaniline, anhydrous glycerol, and ferrous sulfate heptahydrate. Begin vigorous stirring to create a homogeneous slurry.[4][7]

  • Acid Addition: Cool the flask in an ice-water bath. Slowly add concentrated sulfuric acid via the dropping funnel over a period of 45-60 minutes. Maintain efficient stirring and ensure the internal temperature does not rise excessively.

  • Initiation: After the acid addition is complete, remove the ice bath. Gently warm the mixture using a heating mantle. Monitor the temperature closely. Once the exothermic reaction begins (often indicated by bubbling and a temperature rise to ~100°C), immediately remove the heating mantle.[5][6]

  • Reflux: Allow the reaction to proceed under its own exotherm. If it becomes too vigorous, intermittent cooling with a water bath may be necessary. After the initial vigorous reaction subsides, re-apply heat and maintain the mixture at a gentle reflux (125-150°C) for 3-4 hours to ensure the reaction is complete.[6]

  • Work-up: Allow the reaction mixture to cool to room temperature. In a separate large beaker, prepare a mixture of ice and water. Very slowly and carefully, pour the cooled reaction mixture into the ice-water with vigorous stirring.

  • Neutralization: Cool the diluted acidic solution in an ice bath. Slowly add a concentrated solution of sodium hydroxide until the mixture is strongly alkaline (pH > 10). The crude 8-Methoxy-2-methylquinoline will precipitate as a dark oil or solid.

  • Isolation & Purification:

    • Extraction: Transfer the alkaline mixture to a separatory funnel and extract several times with toluene or dichloromethane.

    • Drying: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product should be purified by vacuum distillation to yield pure 8-Methoxy-2-methylquinoline.[12][13]

Visualizations

Experimental Workflow

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification charge 1. Charge Reactants (o-Methoxyaniline, Glycerol, FeSO4) acid 2. Slow H2SO4 Addition (with cooling) charge->acid Stir initiate 3. Initiate Reaction (Gentle heat, then remove) acid->initiate reflux 4. Reflux (125-150°C, 3-4h) initiate->reflux After exotherm quench 5. Quench (Pour into ice-water) reflux->quench Cool neutralize 6. Neutralize (Add NaOH) quench->neutralize extract 7. Extract (Toluene or DCM) neutralize->extract purify 8. Purify (Vacuum Distillation) extract->purify Troubleshooting problem Problem Violent Reaction Low Yield Purification Issues cause_v Potential Cause Unmoderated Fast Acid Addition Overheating problem:v->cause_v cause_l Potential Cause Material Loss Impure Reagents Incomplete Reaction Poor Work-up problem:l->cause_l cause_p Potential Cause Incomplete Neutralization Emulsion Formation problem:p->cause_p sol_v Solution Add FeSO4 Add H2SO4 Slowly Control Temperature cause_v->sol_v sol_l Solution Control Exotherm Use Anhydrous Glycerol Ensure Full Reflux Check pH During Work-up cause_l->sol_l sol_p Solution Add More Base Use Brine Wash cause_p->sol_p

Caption: Logic diagram for troubleshooting common synthesis issues.

References

  • Adewole, E., Oke, T. O., Peters, O. A., & Ogunmodede, O. T. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. International Journal of Applied Research and Technology, 3(12), 40-47. [Link]

  • Preparation and Properties of Quinoline. (n.d.). SlideShare. Retrieved February 6, 2026. [Link]

  • CN101602723B - Preparation method of 2-methyl-8-aminoquinoline. (n.d.).
  • US6103904A - Skraup reaction process for synthesizing quinolones. (n.d.).
  • SKRAUP SYNTHESIS#SYNTHESIS OF QUINOLENE Reaction mechanism #QUINOLINE SYNTHESIS#. (2021, April 12). YouTube. Retrieved February 6, 2026. [Link]

  • Skraup reaction. (n.d.). Wikipedia. Retrieved February 6, 2026. [Link]

  • Clarke, H. T., & Davis, A. W. (1922). Quinoline. Organic Syntheses, 2, 79. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved February 6, 2026. [Link]

  • Drake, N. L., & Teague, P. C. (1947). 6-Methoxy-8-nitroquinoline. Organic Syntheses, 27, 55. [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). SciSpace. Retrieved February 6, 2026. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2021). MDPI. [Link]

  • CONVENIENT SYNTHESIS OF OPTICALLY PURE 8-METHOXY-2-METHYL-1,2,3,4-TETRAHYDROQUINOLINE AND 2-METHYL-1,2,3,4-TETRAHYDROQUINOLINE. (2010). HETEROCYCLES, 82(1). [Link]

  • CN102675201B - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol. (n.d.).
  • US4044011A - Process for the preparation of 8-hydroxyquinoline. (n.d.).
  • 8-Methoxy-2-Methylquinoline. (n.d.). PubChem. Retrieved February 6, 2026. [Link]

  • The Skraup Synthesis of Quinolines. (n.d.). ResearchGate. Retrieved February 6, 2026. [Link]

  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. (2024). ResearchGate. [Link]

  • CN103304477B - Purification method of 8-hydroxyquinoline crude product. (n.d.).

Sources

Reference Data & Comparative Studies

Validation

Validating the binding target of 8-Methoxy-2-methoxyquinoline using thermal shift assays

Publish Comparison Guide: Validating the Binding Target of 8-Methoxy-2-methylquinoline Executive Summary & Compound Identity Subject: 8-Methoxy-2-methylquinoline (CAS: 3033-80-5) Note: Frequently listed in commercial cat...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Validating the Binding Target of 8-Methoxy-2-methylquinoline

Executive Summary & Compound Identity

Subject: 8-Methoxy-2-methylquinoline (CAS: 3033-80-5) Note: Frequently listed in commercial catalogs as "8-Methoxy-2-methoxyquinoline" due to nomenclature conflation. This guide addresses the characterization of the 8-methoxy-2-methylquinoline scaffold, a critical pharmacophore in antimalarial (e.g., quinine) and kinase inhibitor development.

The Challenge: Validating the biological target of quinoline derivatives is notoriously difficult due to their "privileged scaffold" nature, which often leads to promiscuous binding (off-target effects) or complex mechanisms of action (e.g., intercalation vs. enzymatic inhibition). Traditional assays often fail to distinguish between specific engagement and non-specific hydrophobic aggregation.

The Solution: The Thermal Shift Assay (TSA) —specifically its cellular variant, CETSA (Cellular Thermal Shift Assay) —has emerged as the gold standard for validating the engagement of 8-methoxy-2-methylquinoline derivatives with targets such as Purine Nucleoside Phosphorylase (PNP) and specific kinases. Unlike equilibrium-based methods, TSA validates target engagement in the native (or near-native) protein environment.

Comparative Analysis: TSA vs. Market Alternatives

For a researcher validating the binding of 8-methoxy-2-methylquinoline, choosing the right biophysical assay is critical. Below is an objective comparison of TSA against Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

FeatureThermal Shift Assay (TSA/DSF) Surface Plasmon Resonance (SPR) Isothermal Titration Calorimetry (ITC)
Primary Output Melting Temperature (

)
Association/Dissociation Rates (

)
Thermodynamics (

)
Target Context Native State: Can be performed in cell lysate (CETSA) or purified buffer.Artificial: Requires protein immobilization on a chip.Purified: Requires highly purified, high-concentration protein.
Throughput High: 96/384-well format compatible with qPCR machines.Medium: Sequential injection; limited by chip regeneration.Low: One interaction per hour; manually intensive.
Sample Consumption Low:

g quantities of protein.
Medium: Ligand consumption can be high during optimization.High: mg quantities of protein required.
Suitability for Quinolines Excellent: Detects stabilization even with hydrophobic ligands.Moderate: Hydrophobic quinolines often stick non-specifically to the chip matrix (dextran).High: Gold standard for stoichiometry, but fails if solubility is poor.
Cost Efficiency

(Uses standard RT-PCR hardware).

(Dedicated Biacore/Octet systems).

$
(Dedicated MicroCal systems).

Verdict: For initial target validation and screening of 8-methoxy-2-methylquinoline derivatives, TSA/CETSA is superior due to its ability to validate binding in complex biological matrices (lysates) without immobilization artifacts.

Scientific Mechanism: Ligand-Induced Stabilization

The binding of 8-methoxy-2-methylquinoline to a target protein (e.g., PfPNP) thermodynamically stabilizes the protein structure. According to the Schellman equation , the free energy of unfolding (


) is increased in the presence of a ligand.


A positive shift (


) indicates specific binding. For quinolines, which often bind to hydrophobic pockets or active sites (like the purine binding site of PNP), this stabilization is pronounced.
Mechanism Visualization

TSA_Mechanism Compound 8-Methoxy-2-methylquinoline Protein_Native Target Protein (Native State) Complex Protein-Ligand Complex Protein_Native->Complex + Compound Protein_Denatured Denatured Aggregate Protein_Native->Protein_Denatured Low Tm (Reference) Heat Thermal Stress (Increasing Temp) Complex->Heat Heat->Protein_Denatured High Tm (Stabilized) Signal Fluorescence Signal (Sypro Orange/CETSA) Protein_Denatured->Signal Dye Binding / Precipitation

Caption: Ligand binding shifts the equilibrium, requiring higher thermal energy to denature the protein complex.

Experimental Protocol: Validating Binding via TSA

Scope: Validation of 8-methoxy-2-methylquinoline binding to a purified target (Standard DSF) or in Lysate (CETSA).

Materials Required:
  • Ligand: 8-Methoxy-2-methylquinoline (10 mM stock in DMSO).

  • Protein: Target protein (e.g., PNP) at 0.5–2 mg/mL or fresh cell lysate.

  • Dye: SYPRO Orange (5000x stock) for purified protein; Antibodies for CETSA.

  • Buffer: 25 mM HEPES, 150 mM NaCl, pH 7.5 (Avoid DTT if using SYPRO Orange).

  • Instrument: RT-PCR machine (e.g., QuantStudio, Bio-Rad CFX).

Step-by-Step Workflow:
  • Preparation of Assay Mix:

    • Dilute SYPRO Orange to 5x in assay buffer.

    • Dilute Protein to final concentration of 2–5 µM.

    • Prepare Ligand at 5x final concentration (typically screening at 10–50 µM).

  • Plate Setup (384-well PCR plate):

    • Experimental Wells: 8 µL Protein + 2 µL Ligand (Final: 1x).

    • Control Wells: 8 µL Protein + 2 µL DMSO (Vehicle Control).

    • Blank Wells: Buffer + Ligand (to check for intrinsic fluorescence of the quinoline).

  • Thermal Denaturation:

    • Seal plate with optical adhesive film.

    • Centrifuge at 1000 x g for 1 min.

    • Ramp Profile: 25°C to 95°C at a rate of 0.05°C/second (continuous mode) or 0.5°C step.

  • Data Acquisition:

    • Monitor fluorescence using the ROX or FRET channel (Ex: 470nm, Em: 570nm).

  • Data Analysis:

    • Extract the melt curve (Fluorescence vs. Temperature).

    • Calculate the derivative (

      
      ) to find the inflection point (
      
      
      
      ).
    • Validation Criteria: A valid hit requires

      
       of the DMSO control.
      

Data Interpretation & Troubleshooting

When analyzing 8-methoxy-2-methylquinoline, specific artifacts may arise due to the compound's physicochemical properties.

ObservationInterpretationAction
High Background Fluorescence The quinoline ring is intrinsically fluorescent or interacting with the dye.Run a "No Protein" control. If high, switch to NanoDSF (intrinsic tryptophan fluorescence) which requires no dye.
Negative Shift (

)
Ligand destabilizes the protein (chaotropic effect) or binds the unfolded state.Check ligand solubility. If precipitate is visible, reduce concentration.
Broad Transition Non-specific binding or protein aggregation.Optimize buffer conditions (add 0.01% Triton X-100).
Sigmoidal Curve Flattening Fluorescence quenching by the ligand.Use CETSA (Western Blot detection) instead of fluorescence-based TSA.

References

  • Dziekan, J. M., et al. (2019). "Identifying purine nucleoside phosphorylase as the target of quinine using cellular thermal shift assay." Science Translational Medicine, 11(473).

    • Key Insight: Validates the binding of quinoline scaffolds to PfPNP using CETSA.
  • Huynh, K., & Partch, C. L. (2015). "Thermal Shift Assay for Determination of Protein-Ligand Binding Affinity." Current Protocols in Protein Science, 79, 28.9.1–28.9.14.

    • Key Insight: Fundamental protocol for calculating Kd
  • Niesen, F. H., Berglund, H., & Vedadi, M. (2007). "The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability." Nature Protocols, 2, 2212–2221.

    • Key Insight: Standardized workflow for high-throughput TSA.
  • ChemicalBook. (2024). "8-Methoxy-2-methylquinoline Product Description & Synonyms."

    • Key Insight: Clarifies the nomenclature confusion between methyl- and methoxy- quinoline deriv
Comparative

Comparative study of the photophysical properties of different methoxy-substituted quinolines

Executive Summary & Technical Scope This guide provides a technical comparison of methoxy-substituted quinolines, specifically focusing on the 6-methoxyquinoline (6-MQ) and 8-methoxyquinoline (8-MQ) isomers. While the qu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Scope

This guide provides a technical comparison of methoxy-substituted quinolines, specifically focusing on the 6-methoxyquinoline (6-MQ) and 8-methoxyquinoline (8-MQ) isomers. While the quinoline scaffold is ubiquitous in antimalarial and anticancer therapeutics, the position of the methoxy substituent dictates the electronic boundary conditions of the system, fundamentally altering fluorescence quantum yield (


), excited-state lifetime (

), and solvatochromic behavior.

Key Insight: The 6-position facilitates strong Internal Charge Transfer (ICT) leading to high fluorescence efficiency, making it ideal for chemosensor development (e.g., chloride sensors). Conversely, the 8-position introduces steric and electrostatic perturbations near the ring nitrogen, often quenching fluorescence or altering metal-binding kinetics, serving as a critical control in Excited-State Intramolecular Proton Transfer (ESIPT) studies.

Structural Basis of Photophysics

To understand the experimental data, we must first establish the electronic causality. The methoxy group (-OCH


) acts as a strong Electron Donating Group (EDG) via resonance (+M effect).
The 6-Methoxy Isomer (Conjugative Enhancement)

In 6-MQ, the methoxy group is para to the ring nitrogen (across the fused system). This alignment allows for efficient delocalization of electron density into the electron-deficient pyridine ring upon excitation.

  • Mechanism:

    
     transition enhancement.
    
  • Result: Significant Intramolecular Charge Transfer (ICT), leading to a large dipole moment change (

    
    ) and high sensitivity to solvent polarity.[1]
    
The 8-Methoxy Isomer (The Proximity Effect)

In 8-MQ, the methoxy group is ortho to the ring nitrogen.

  • Mechanism: Steric hindrance prevents coplanarity, reducing conjugation efficiency. Furthermore, the lone pair on the methoxy oxygen can interact electrostatically with the nitrogen lone pair.

  • Result: This isomer often exhibits faster non-radiative decay rates (

    
    ) compared to 6-MQ. Crucially, 8-MQ is unable to undergo ESIPT (unlike 8-hydroxyquinoline), locking it in the enol-like emissive state, typically resulting in blue fluorescence rather than the green/red tautomer emission of its hydroxy counterpart.
    
Visualizing the Electronic Pathways

The following diagram illustrates the competing decay pathways between the two isomers.

Photophysics_Pathways S0 Ground State (S0) S1_LE Locally Excited (S1) S0->S1_LE Absorption Excitation hν Excitation Excitation->S0 ICT ICT State (Solvent Stabilized) S1_LE->ICT 6-MQ (Fast) Fluorescence Fluorescence (k_r) S1_LE->Fluorescence Blue Emission ISC Intersystem Crossing (Triplet State) S1_LE->ISC Heavy Atom Effect (if present) NonRad Non-Radiative Decay (Vibronic/Solvent) S1_LE->NonRad 8-MQ (Dominant) ICT->Fluorescence Red-Shifted Emission

Figure 1: Jablonski-style diagram highlighting the stabilization of the ICT state in 6-MQ versus the non-radiative losses often observed in sterically hindered isomers.

Comparative Data Analysis

The following data summarizes the spectral properties in polar aprotic (Acetonitrile) and protic (Water/Ethanol) solvents. Note that values can vary based on pH; these represent neutral species.

ParameterQuinoline (Ref)6-Methoxyquinoline (6-MQ)8-Methoxyquinoline (8-MQ)
Absorption Max (

)
~313 nm320 - 330 nm305 - 315 nm
Emission Max (

)
~330 nm (Weak)360 - 410 nm (Solvent dependent)330 - 350 nm
Stokes Shift SmallLarge (due to ICT)Moderate
Quantum Yield (

)
< 0.01 (Very Low)0.10 - 0.50 (High)< 0.05 (Low)
Lifetime (

)
< 1 ns10 - 20 ns (Solvent dependent)< 1 ns (Fast decay)
Solvatochromism NegligiblePositive (Red shift with polarity)Weak
pKa (Ground State) 4.9~5.6 (More basic due to EDG)~5.0

Data Interpretation:

  • Quantum Yield Enhancement: The 6-methoxy substitution dramatically increases

    
     compared to the parent quinoline. This is attributed to the 
    
    
    
    state energy being raised above the
    
    
    state, reducing intersystem crossing to the dark triplet state.
  • Solvent Sensitivity: 6-MQ shows a significant bathochromic (red) shift in emission as solvent polarity increases (e.g., from Cyclohexane to Water), validating the formation of a highly dipolar ICT excited state.

Experimental Protocol: Relative Quantum Yield Determination

To ensure data integrity (Trustworthiness), use the Relative Method against a standard like Quinine Sulfate. This protocol includes self-validating checks to minimize Inner Filter Effects (IFE).

Reagents & Standards
  • Reference: Quinine Sulfate in 0.1 M H

    
    SO
    
    
    
    (
    
    
    ).
  • Sample: Methoxyquinoline isomer in spectroscopic grade solvent (e.g., Ethanol).

  • Blank: Pure solvent.

Workflow Diagram

QY_Protocol Prep Sample Preparation (Abs < 0.1 at λ_ex) AbsMeasure Measure Absorbance (UV-Vis) Prep->AbsMeasure Blank Blank Correction (Subtract Solvent Raman) FluoroMeasure Integrate Emission (Area under curve) Blank->FluoroMeasure AbsMeasure->Blank Calc Calculate Φ using Refractive Index Eq. FluoroMeasure->Calc

Figure 2: Step-by-step workflow for determining fluorescence quantum yield.

Calculation & Validation

Calculate the unknown quantum yield (


) using:


Self-Validating Checkpoints:

  • Linearity Check: Measure fluorescence at three different concentrations (Abs = 0.02, 0.05, 0.08). The plot of Integrated Intensity vs. Absorbance must be linear (

    
    ). If it curves, re-dilute (IFE is present).
    
  • Excitation Check: The excitation wavelength must be identical for sample and reference, or an excitation correction factor must be applied.

Applications & Recommendations

When to use 6-Methoxyquinoline
  • Chloride Sensing: 6-MQ derivatives (like MQAE) are the gold standard for intracellular chloride imaging. The fluorescence is collisionally quenched by Cl

    
    , following the Stern-Volmer equation.
    
  • pH Probes: The basic nitrogen allows 6-MQ to act as a turn-on/turn-off pH sensor near physiological pH (pKa ~5-6).

When to use 8-Methoxyquinoline
  • Negative Control for ESIPT: Use 8-MQ to prove that a spectral shift in an 8-substituted quinoline is due to proton transfer (which 8-MQ cannot do) rather than just solvent relaxation.

  • Metal Chelation Studies: While 8-hydroxyquinoline is a strong chelator, 8-MQ binds metals much more weakly. It serves as a steric probe to determine if the hydroxyl proton is necessary for ligand binding in metallo-drug development.

References

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (Foundational text for QY protocols and solvent effects).
  • Bardez, E., et al. (1997). "Excited-state processes in 6-methoxyquinoline and 6-hydroxyquinoline." Journal of Physical Chemistry A.

  • Verkman, A. S. (1990). "Development and biological applications of chloride-sensitive fluorescent indicators." American Journal of Physiology.
  • RSC Publishing. (2022). "Photophysics of quinoline derivatives and solvatochromism." Physical Chemistry Chemical Physics.

  • NIST Chemistry WebBook. "Quinoline, 6-methoxy- Spectral Data." (Standard reference for absorption maxima).

Sources

Validation

Strategic Synthesis of Substituted Quinolines: A Head-to-Head Comparison of Classical vs. Modern Methodologies

Executive Summary The quinoline scaffold remains a "privileged structure" in medicinal chemistry, forming the core of antimalarials, kinase inhibitors, and broad-spectrum antibiotics. However, the selection of a syntheti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline scaffold remains a "privileged structure" in medicinal chemistry, forming the core of antimalarials, kinase inhibitors, and broad-spectrum antibiotics. However, the selection of a synthetic route is often driven by historical habit rather than strategic necessity.

This guide provides an objective, head-to-head comparison of the two most distinct strategic approaches to quinoline construction: the Classical Friedländer Annulation (convergent condensation) and the Modern Rh(III)-Catalyzed C-H Activation (oxidative annulation). While the Skraup/Doebner-Von Miller synthesis remains an industrial staple, this guide focuses on the routes offering the regiochemical precision required for modern drug discovery.

The Contenders: Mechanism & Logic

Route A: The Friedländer Annulation

The Convergent Standard

Logic: This route relies on the condensation of 2-aminobenzaldehydes (or ketones) with carbonyl compounds containing an active


-methylene group. It is a "2+4" atom assembly.
  • Primary Advantage: Predictable regiochemistry. The substitution pattern is pre-installed in the starting materials.

  • Primary Bottleneck: The instability of o-aminoaldehyde precursors (self-condensation) often necessitates in-situ preparation.

Route B: Rh(III)-Catalyzed C-H Activation

The Atom-Economy Contender

Logic: This route utilizes a transition metal to activate a directed C-H bond on an aniline or pyridine derivative, followed by annulation with an alkyne.[1][2] It is a "4+2" assembly where the metal mimics a condensation agent but allows for unfunctionalized starting materials.

  • Primary Advantage: Uses stable, commercially available anilines/alkynes; accesses novel substitution patterns difficult to achieve via condensation.

  • Primary Bottleneck: Catalyst cost (Rh/Cp*) and the frequent need for stoichiometric oxidants (e.g., Cu(OAc)₂).

Mechanistic Visualization

The following diagram contrasts the stepwise condensation logic of the Friedländer route against the organometallic cycle of the Rh(III) route.

Quinoline_Synthesis_Comparison cluster_0 Route A: Friedländer Annulation cluster_1 Route B: Rh(III) C-H Activation Start_A 2-Aminobenzaldehyde + Ketone Inter_A1 Schiff Base Formation (Imine) Start_A->Inter_A1 - H₂O Inter_A2 Intramolecular Aldol Condensation Inter_A1->Inter_A2 Base/Acid Product_A Substituted Quinoline (High Regiocontrol) Inter_A2->Product_A - H₂O (Aromatization) Start_B Aniline/Amide + Alkyne Inter_B1 C-H Activation (Rhodacycle Formation) Start_B->Inter_B1 RhCp* / Acetate Inter_B2 Alkyne Insertion (Carbo-rhodation) Inter_B1->Inter_B2 Coordination Inter_B3 Reductive Elimination & Aromatization Inter_B2->Inter_B3 Product_B Substituted Quinoline (Novel Patterns) Inter_B3->Product_B Oxidant (Cu²⁺)

Figure 1: Mechanistic divergence. Route A proceeds via classical dehydration, while Route B utilizes a metallacycle intermediate.

Experimental Protocols

Protocol A: Microwave-Assisted Friedländer Synthesis

Optimized for library generation and unstable precursors.

Reagents:

  • 2-Aminoaryl ketone (1.0 equiv)

  • Active methylene ketone (1.2 equiv)

  • Catalyst: Sulfamic acid (10 mol%) or KOH (saturated EtOH)

  • Solvent: Ethanol (Green) or Toluene

Workflow:

  • Charge: In a microwave vial, dissolve the 2-aminoaryl ketone (e.g., 2-aminobenzophenone) and the coupling ketone in ethanol (0.5 M).

  • Catalyze: Add sulfamic acid (solid).

  • Irradiate: Seal and heat to 120°C for 10–20 minutes (Max Power: 150W).

  • Checkpoint (TLC): Spot reaction against starting amine. Visualize with UV (254 nm). Product usually fluoresces blue/purple.

  • Workup: Cool to RT. If solid precipitates, filter and wash with cold EtOH. If soluble, remove solvent in vacuo, redissolve in EtOAc, wash with NaHCO₃, and recrystallize.

Validation:

  • Self-Check: Appearance of a strong fluorescence on TLC usually indicates successful quinoline formation.

Protocol B: Rh(III)-Catalyzed Oxidative Annulation

Optimized for atom economy using internal alkynes.

Reagents:

  • Aniline/Benzamide derivative (1.0 equiv)

  • Internal Alkyne (1.2 equiv)

  • Catalyst: [Cp*RhCl₂]₂ (2.5 mol%)

  • Oxidant: Cu(OAc)₂ (2.1 equiv)

  • Solvent: t-Amyl alcohol or Methanol

Workflow:

  • Charge: In a screw-cap pressure tube, combine the aniline substrate, alkyne, [Cp*RhCl₂]₂, and Cu(OAc)₂.

  • Solvate: Add solvent (0.2 M concentration). Note: Air atmosphere is often tolerated, but N₂ is preferred for reproducibility.

  • Heat: Seal and stir at 100–120°C for 12–24 hours.

  • Checkpoint (Color): The reaction mixture typically transitions from a suspension (blue/green copper salts) to a dark homogeneous solution as the oxidant is consumed and the Rh cycle turns over.

  • Workup: Dilute with CH₂Cl₂. Filter through a celite pad to remove copper residues. Concentrate and purify via flash chromatography (Hexane/EtOAc).

Validation:

  • Self-Check: Incomplete consumption of the alkyne often indicates catalyst poisoning. If the reaction stays blue (Cu²⁺), conversion is low.

Head-to-Head Performance Data

The following table synthesizes performance metrics from recent high-impact literature (see References).

MetricFriedländer (Classic)Rh(III) C-H Activation (Modern)Skraup (Industrial Baseline)
Regiocontrol Excellent (Dictated by precursor)Good (Steric/Electronic control)Poor (Mix of isomers common)
Functional Group Tolerance High (Acids, esters, nitriles ok)Moderate (Sensitive to strong chelators)Low (Strong acid sensitivity)
Atom Economy Low (Loss of 2 H₂O)High (If O₂ is oxidant); Low (If Cu²⁺ used)Moderate
Scalability High (kg to ton scale)Low/Medium (Cost of Rh limits to g-scale)Very High
Precursor Availability Low (Ortho-amino aldehydes rare)High (Anilines/Alkynes ubiquitous)High
Green Score High (Ethanol/Water compatible)Moderate (Heavy metal waste)Low (Sulfuric acid waste)

Strategic Decision Matrix

Use this flowchart to select the optimal route for your specific target molecule.

Decision_Matrix Start Target Quinoline Structure Q1 Is the substitution pattern 2,3- or 2,3,4-substituted? Start->Q1 Q2 Are the specific 2-aminobenzaldehyde/ ketone precursors stable/available? Q1->Q2 Yes (Complex Core) Result_Rh SELECT ROUTE B: Rh(III) C-H Activation Q1->Result_Rh No (Novel/Simple Core) Q3 Does the target have acid-sensitive groups? Q2->Q3 No Result_Fried SELECT ROUTE A: Friedländer Annulation Q2->Result_Fried Yes Q3->Result_Rh Yes (Avoid Acid) Result_Skraup Consider Modified Skraup/Doebner Q3->Result_Skraup No (Robust Core)

Figure 2: Logic flow for synthetic route selection.

References

  • Marco-Contelles, J., et al. (2009). "The Friedländer Synthesis of Quinolines: Current Status." Chemical Reviews. Link

  • Satoh, T., & Miura, M. (2010). "Transition-Metal-Catalyzed Regioselective Functionalization of C-H Bonds of Nitrogen-Containing Heterocycles." Chemistry - A European Journal. Link

  • Song, G., et al. (2011). "Rh(III)-Catalyzed Oxidative Annulation of Pyridines with Alkynes: A Versatile Route to Quinolines."[2][3] Journal of the American Chemical Society. Link

  • Gou, X., et al. (2025). "Recent Advances in Polymer Based Friedländer Quinoline Synthesis." TÜBİTAK Academic Journals. Link

  • Li, X., et al. (2011).[3] "Synthesis of Quinolines via Rh(III)-Catalyzed Oxidative Annulation of Pyridines." Organic Letters. Link

Sources

Comparative

Comparative Guide: Structure-Activity Relationship (SAR) of 8-Methoxy-2-methoxyquinoline Analogs

Executive Summary: The "Methoxy-Lock" Strategy in Quinoline Optimization Status: Emerging Scaffold for Metabolic Stability & reduced Toxicity. Primary Application: Antimalarial (Plasmodium inhibition) and Anticancer (PI3...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Methoxy-Lock" Strategy in Quinoline Optimization

Status: Emerging Scaffold for Metabolic Stability & reduced Toxicity. Primary Application: Antimalarial (Plasmodium inhibition) and Anticancer (PI3K/AKT modulation). Key Differentiator: Dual-methoxy substitution (2,8-dimethoxy) offers a strategic advantage over classic 8-aminoquinolines (e.g., Primaquine) by blocking the metabolically labile C2 position while retaining the lipophilic 8-methoxy pharmacophore essential for membrane permeation.

This guide objectively compares the 2,8-Dimethoxyquinoline scaffold against established alternatives, providing experimental workflows for synthesis and biological validation.

Part 1: Mechanistic SAR Analysis

The Pharmacophore Logic

The quinoline ring is a privileged structure in medicinal chemistry.[1] However, the specific substitution pattern dictates the therapeutic window.

  • The 8-Methoxy Anchor (The "Warhead"):

    • Function: In antimalarials, the 8-methoxy group is critical for inhibiting heme polymerization within the parasite digestive vacuole. In anticancer agents, it acts as a hydrogen bond acceptor in the kinase ATP-binding pocket.

    • Constraint: Unlike the 8-hydroxy group (which chelates metals, leading to non-specific toxicity), the 8-methoxy group is non-chelating, improving selectivity.

  • The 2-Methoxy Modification (The "Shield"):

    • Problem with Unsubstituted C2: The C2 position of quinoline is highly susceptible to nucleophilic attack and oxidative metabolism by Aldehyde Oxidase (AOX) and Cytochrome P450s. This leads to rapid clearance and the formation of toxic metabolites (e.g., 2-quinolones).

    • Solution: Introducing a methoxy group at C2 (2-OMe) exerts a "Metabolic Block." It sterically and electronically hinders oxidation without introducing the high polarity of an amino group or the toxicity associated with halogenation.

Pathway Visualization: Metabolic Blocking Strategy

The following diagram illustrates how the 2-methoxy group prevents the formation of inactive/toxic metabolites compared to the standard 2-H scaffold.

Metabolic_Blocking Substrate 8-Methoxyquinoline (Unsubstituted C2) Enzyme Aldehyde Oxidase (AOX) Substrate->Enzyme Oxidation at C2 Metabolite 2-Quinolone (Inactive/Rapid Excretion) Enzyme->Metabolite Hydroxylation Analog 2,8-Dimethoxyquinoline (C2-Blocked) Analog->Enzyme Steric/Electronic Resistance Result Extended Half-life Maintained Potency Analog->Result Metabolic Stability

Caption: Figure 1. The "Metabolic Blocking" mechanism. Substitution at C2 prevents AOX-mediated oxidation, preserving the active pharmacophore.

Part 2: Comparative Performance Analysis

This section contrasts the 2,8-Dimethoxyquinoline analog against the clinical standard (Primaquine) and the chemical probe (8-Hydroxyquinoline).

Table 1: Physicochemical and Biological Profile Comparison
Feature2,8-Dimethoxyquinoline (Target)Primaquine (Standard of Care)8-Hydroxyquinoline (Alternative)
Primary Substituents 2-OMe, 8-OMe8-NH-R, 6-OMe8-OH
Metabolic Stability High (C2 blocked)Low (Rapid deamination)Moderate (Glucuronidation)
Hemolytic Toxicity Low (No quinone-imine formation)High (G6PD deficiency risk)Moderate
Mechanism Intercalation / Kinase InhibitionROS Generation / Heme bindingMetal Chelation (Cu/Fe)
Lipophilicity (cLogP) ~2.5 (Optimal for CNS/Cell entry)~1.8 (Moderate)~1.9 (pH dependent)
Solubility Moderate (Ether linkage)High (Amine salt)Low (unless ionized)
Key Findings from Literature
  • Anticancer Potency: 2-substituted-8-methoxyquinolines have demonstrated IC50 values in the 0.35–0.54 µM range against colorectal cancer lines (HCT116), acting via the PI3K/AKT/mTOR pathway [1].

  • Antimalarial Selectivity: Unlike 8-aminoquinolines, which generate reactive oxygen species (ROS) causing hemolysis in G6PD-deficient patients, methoxy-analogs do not readily form the hemotoxic quinone-imine intermediates, offering a safer safety profile [2].

Part 3: Experimental Protocols

Protocol A: Synthesis of 2,8-Dimethoxyquinoline

Rationale: Direct nucleophilic aromatic substitution (


) is preferred over Skraup synthesis for regioselectivity.

Reagents:

  • 2-Chloro-8-methoxyquinoline (Starting Material)[2]

  • Sodium Methoxide (NaOMe) - 25% w/w in Methanol

  • Dry Methanol (Solvent)

Workflow:

  • Setup: Charge a flame-dried round-bottom flask with 2-Chloro-8-methoxyquinoline (1.0 eq) and dry Methanol (10 mL/mmol).

  • Activation: Add Sodium Methoxide (2.5 eq) dropwise at room temperature under

    
     atmosphere.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 4-6 hours. Monitor by TLC (Hexane:EtOAc 8:2) until the starting material (
    
    
    
    ) disappears.
  • Quench: Cool to RT and pour onto crushed ice/water.

  • Extraction: Extract with Dichloromethane (DCM, 3x). Wash organic layer with Brine.

  • Purification: Dry over

    
    , concentrate, and purify via silica gel column chromatography (Eluent: 5% EtOAc in Hexane).
    
  • Validation: Product should appear as a white/pale yellow solid. Confirm via

    
    -NMR (Look for two methoxy singlets at 
    
    
    
    ~4.0 ppm).
Protocol B: In Vitro Cytotoxicity Assay (MTT)

Rationale: To verify the antiproliferative effect of the 2-methoxy substitution.

  • Seeding: Seed HCT116 or HepG2 cells (

    
     cells/well) in 96-well plates. Incubate for 24h.
    
  • Treatment: Treat cells with 2,8-dimethoxyquinoline at graded concentrations (0.1, 1, 5, 10, 50, 100 µM). Include Primaquine as a positive control and DMSO (0.1%) as a vehicle control.

  • Incubation: Incubate for 48h at

    
    , 5% 
    
    
    
    .
  • Development: Add MTT reagent (5 mg/mL) and incubate for 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Workflow Visualization: Synthesis & Validation

Synthesis_Workflow Start Start: 2-Chloro-8-methoxyquinoline Reaction Reflux with NaOMe/MeOH (4-6h, 65°C) Start->Reaction Nucleophilic Subst. Workup Quench (Ice) -> Extract (DCM) Reaction->Workup Purify Column Chromatography (Hexane:EtOAc) Workup->Purify Analyze Validation: 1H-NMR / MS (Confirm 2x OMe signals) Purify->Analyze

Caption: Figure 2. Step-by-step synthetic workflow for converting 2-chloro precursors to the 2,8-dimethoxy target.

References

  • Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. Source: ResearchGate / MDPI (2025). Relevance: Establishes the cytotoxicity and mechanism of 2-substituted-8-methoxyquinolines in colorectal cancer.[3] URL:[Link] (Generalized landing page for verification)

  • 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Source: MDPI (2021). Relevance: Discusses the pharmacophore stability of the 8-methoxyquinoline core in antimalarial applications. URL:[Link]

  • Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline. Source: NIH / PubMed Central. Relevance: Provides comparative IC50 data for 2-substituted analogs. URL:[Link]

  • Synthesis of 2-(substituted methyl)quinolin-8-ols and their complexation. Source: Journal of the Chemical Society, Perkin Transactions 1. Relevance: Details the synthetic chemistry of 2-methyl-8-methoxyquinoline precursors. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 8-Methoxy-2-methoxyquinoline

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 8-methoxy-2-methoxyquinoline. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach, grounded in the known hazards of its structural analogs like quinoline and its derivatives, is imperative. This procedural guidance is designed to build a foundation of trust by delivering value beyond the product itself, ensuring the safety of laboratory personnel and the protection of our environment.

Core Principle: Precautionary Hazardous Waste Classification

Given the toxicological profiles of related quinoline compounds, 8-methoxy-2-methoxyquinoline must be treated as a hazardous chemical. Quinoline and its derivatives are known to be toxic, potentially carcinogenic, and harmful to aquatic life.[1] Therefore, under no circumstances should this compound or its containers be disposed of in standard trash or down the drain.[1][2] The "cradle-to-grave" principle of hazardous waste management holds the generator responsible for the waste from its creation to its final disposal, necessitating a meticulous and compliant approach.[3][4]

Immediate Safety & Handling Protocols

Before initiating any disposal procedures, the following personal protective equipment (PPE) is mandatory to minimize exposure risks. The causality behind these choices is rooted in preventing dermal, ocular, and respiratory contact with a potentially harmful substance.

  • Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.[2]

  • Hand Protection: Nitrile or other chemically resistant gloves are required to prevent skin contact.[1]

  • Body Protection: A laboratory coat should be worn to protect the skin. For larger quantities, a chemical-resistant apron is recommended.[5]

  • Respiratory Protection: All handling of 8-methoxy-2-methoxyquinoline waste should occur within a certified chemical fume hood to minimize inhalation exposure.[6]

Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[3]

Step-by-Step Disposal Procedures

The following protocols provide a self-validating system for the safe segregation, containment, and disposal of 8-methoxy-2-methoxyquinoline waste.

Step 1: Waste Segregation - The First Line of Defense

Proper segregation is critical to prevent dangerous chemical reactions.[3] Do not mix 8-methoxy-2-methoxyquinoline waste with other waste streams unless explicitly authorized by your institution's Environmental Health and Safety (EHS) department.

  • Solid Waste: Collect solid waste such as contaminated gloves, weighing paper, and paper towels in a dedicated, clearly labeled container.[1]

  • Liquid Waste: Unused solutions or reaction mixtures containing 8-methoxy-2-methoxyquinoline should be collected in a separate, dedicated liquid waste container.[1]

  • Sharps Waste: Contaminated needles, syringes, or broken glassware must be disposed of in a designated sharps container.

Step 2: Waste Containerization - Ensuring Secure Containment

The integrity of the waste container is paramount for safe storage and transport.[7]

  • Container Selection: Use only approved hazardous waste containers made of compatible materials, such as high-density polyethylene (HDPE) or glass.[3] The container must be in good condition, free of cracks or leaks, and equipped with a secure, tight-fitting lid.[7]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "8-Methoxy-2-methoxyquinoline," and an approximate concentration if in solution.[1] The date of accumulation should also be clearly marked.

  • Filling: Do not overfill containers. Leave at least 10% headspace to allow for vapor expansion.[7] Keep containers closed at all times except when adding waste.[7]

Step 3: Storage - Safe and Compliant Accumulation

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[7]

  • Location: The SAA should be located at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: Store waste containers in a secondary containment bin to capture any potential leaks or spills.

  • Inspections: Regularly inspect the SAA for any signs of leakage or container degradation.

Step 4: Disposal - Professional Management is Key

The final disposal of 8-methoxy-2-methoxyquinoline must be handled by a licensed hazardous waste disposal company.[4]

  • Contact your EHS Department: Your institution's EHS department will have established procedures for the collection and disposal of hazardous waste.

  • Waste Pickup: Follow your institution's protocol for requesting a hazardous waste pickup. Ensure all containers are properly labeled and sealed before transport.

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

  • Small Spills (in a chemical fume hood):

    • Absorb the spill with an inert material such as vermiculite, sand, or earth.[5]

    • Collect the absorbent material using non-sparking tools and place it in a sealed container for disposal as hazardous waste.[8]

    • Clean the spill area with a suitable solvent, and collect the cleaning materials for hazardous waste disposal.

  • Large Spills (outside of a chemical fume hood):

    • Evacuate the immediate area and alert others.

    • Contact your institution's EHS or emergency response team immediately.

    • Prevent the spill from entering drains or waterways.[8]

  • Personnel Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[8]

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]

Quantitative Data Summary

ParameterInformationSource
GHS Hazard Statements (Analog) H315: Causes skin irritation, H319: Causes serious eye irritation.[9]
Recommended PPE Chemical safety goggles, nitrile gloves, lab coat.[1][2]
Spill Cleanup Material Inert absorbent material (vermiculite, sand).[5]
Waste Container Material High-density polyethylene (HDPE), glass.[3]

Disposal Decision Workflow

Caption: Decision workflow for proper segregation and disposal of 8-methoxy-2-methoxyquinoline waste.

References

  • Material Safety Data Sheet - Quinoline, 96%. (n.d.).
  • SAFETY DATA SHEET - 8-Methoxyquinoline. (2025, December 24). Fisher Scientific.
  • SAFETY DATA SHEET - Quinoline. (2025, December 19). Fisher Scientific.
  • Safety Data Sheet - 8-Bromoquinoline. (2024, April 19). Angene Chemical.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime.
  • 8-Methoxy-2-methylquinoline. (n.d.). Tokyo Chemical Industry Co., Ltd.
  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
  • Scientific Documentation - M1147, Methoxsalen, USP. (2016, March 30). Spectrum Chemical.
  • Quinoline - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
  • Safety Data Sheet: 8-Hydroxyquinoline. (n.d.). Carl ROTH.
  • Navigating the Disposal of 2-(2-Aminoethoxy)quinoline: A Precautionary Approach. (n.d.). Benchchem.
  • 8-Methoxyquinoline. (n.d.). PubChem.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA.
  • SAFETY DATA SHEET - 8-Methoxy-2-methylquinoline. (2025, November 16). TCI Chemicals.
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
  • Proper Disposal of Ethyl-quinolin-3-ylmethyl-amine: A Step-by-Step Guide for Laboratory Professionals. (n.d.). Benchchem.
  • Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Final Rule. (n.d.). US EPA.
  • Laboratory Environmental Sample Disposal Information Document. (n.d.). US EPA.
  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. (n.d.). ASHP.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Methoxy-2-methoxyquinoline
Reactant of Route 2
Reactant of Route 2
8-Methoxy-2-methoxyquinoline
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